Lipoamido-PEG4-acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPDZROPSGMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical properties of Lipoamido-PEG4-acid?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of Lipoamido-PEG4-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification applications. This document compiles available data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key reaction and application workflows.
Core Physical and Chemical Properties
This compound is a versatile molecule featuring a lipoic acid moiety for stable anchoring to metal surfaces (such as gold and silver) and a terminal carboxylic acid for covalent conjugation to amine-containing molecules.[1][2] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 453.6 g/mol | [3][4][5] |
| Chemical Formula | C₁₉H₃₅NO₇S₂ | [3][4][5] |
| CAS Number | 1314378-10-3 | [3][4][5] |
| Purity | Typically ≥95% | [3][4] |
| Storage Conditions | -20°C, desiccated | [3][5][6][7] |
| Appearance | Solid | [7] |
| pKa (Carboxylic Acid) | Not empirically determined; estimated to be ~4.5-5.0 in aqueous solution | Estimated |
| Solvent | Solubility | Source(s) |
| Methylene Chloride | Soluble | [6][8] |
| Dimethylacetamide (DMAC) | Soluble | [6][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8] |
| Acetonitrile | Limited solubility | [6][8] |
| Water | The hydrophilic PEG linker increases water solubility.[3][4][5] Short-chain PEGs are generally highly soluble in water.[9][10] | General observation |
Experimental Protocols
This section details methodologies for key experiments related to the characterization and application of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol is adapted for the determination of the pKa of the terminal carboxylic acid of this compound.[2][11]
Materials:
-
This compound
-
Deionized water (carbonate-free)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM).
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) at a time.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.
Bioconjugation to an Amine-Containing Molecule via EDC/NHS Chemistry
This protocol outlines the covalent coupling of this compound to a primary amine-containing molecule, such as a protein or a peptide.[12]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add the activated this compound to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Add the quenching solution to stop the reaction.
-
Purify the conjugate to remove unreacted reagents and byproducts.
Mandatory Visualizations
The following diagrams illustrate key workflows and reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound, CAS 1314378-10-3 | AxisPharm [axispharm.com]
- 5. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. polysciences.com [polysciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Lipoamido-PEG4-acid chemical structure and molecular weight
Lipoamido-PEG4-acid: A Technical Guide for Researchers
This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and surface modification, particularly in the fields of drug delivery, biosensors, and nanotechnology. This guide provides an in-depth overview of its chemical properties, structure, and common applications, tailored for researchers and drug development professionals.
The molecule incorporates three key components:
-
A Lipoic Acid Moiety : This group contains a disulfide bond within a five-membered ring structure. It exhibits a strong and stable bidentate binding affinity for metal surfaces such as gold and silver.[1][2]
-
A Hydrophilic PEG4 Spacer : A polyethylene (B3416737) glycol (PEG) linker consisting of four repeating ethylene (B1197577) glycol units. This spacer increases the hydrodynamic volume and enhances the water solubility of the molecule and its conjugates.[1][3] For circulating nanoparticles, this can reduce opsonization, leading to longer in vivo circulation times.[1]
-
A Terminal Carboxylic Acid : This functional group allows for the covalent conjugation to primary amine groups present on biomolecules like proteins, peptides, or antibodies, forming a stable amide bond.[3][4]
Chemical Structure and Properties
The chemical identity and physical properties of this compound are summarized below. This data is essential for designing and executing experimental protocols.
Chemical Structure:
The structure consists of a lipoamide (B1675559) headgroup, which provides strong anchoring to metal surfaces, connected via a 4-unit PEG spacer to a terminal carboxylic acid for biomolecule conjugation.
| Property | Data | Reference(s) |
| Molecular Weight | 453.6 g/mol | [3] |
| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1][3] |
| CAS Number | 1314378-10-3 | [3] |
| Purity | Typically ≥95% | [3] |
| Spacer Arm Length | 24 atoms (27.5 Å) | [1] |
| Appearance | Solid | [5] |
| Storage Conditions | -20°C, protect from moisture | [1][3] |
| Solubility | Methylene chloride, DMSO, DMAC | [1] |
Experimental Protocol: Immobilization of a Protein onto a Gold Surface
This protocol details a common application of this compound: the functionalization of a gold surface (e.g., a gold nanoparticle or sensor chip) with a protein.
Objective: To create a self-assembled monolayer (SAM) on a gold surface using this compound and then covalently attach a protein via its primary amine groups.
Materials:
-
This compound
-
Gold substrate (nanoparticles, sensor chip, etc.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein of interest (with accessible primary amines)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMAC)
Methodology:
-
Step 1: Preparation of this compound Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mg/mL) by dissolving the this compound in a dry organic solvent like DMSO.
-
-
Step 2: Formation of Self-Assembled Monolayer (SAM)
-
Immerse the clean gold substrate in a dilute solution of this compound (concentration may vary depending on the substrate) in an appropriate solvent (e.g., ethanol (B145695) or isopropanol).
-
Incubate for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of a stable SAM. The lipoamide groups will form dative bonds with the gold surface.[1][2]
-
Rinse the substrate thoroughly with the solvent to remove any non-adsorbed linker.
-
-
Step 3: Activation of the Carboxylic Acid
-
Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the Activation Buffer.
-
Immerse the this compound functionalized gold substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature. This reaction converts the terminal carboxylic acid groups into a more reactive NHS ester, which is susceptible to aminolysis but more stable than the EDC-activated intermediate alone.
-
-
Step 4: Protein Conjugation
-
Immediately after activation, wash the substrate with ice-cold Conjugation Buffer (PBS).
-
Dissolve the protein of interest in the Conjugation Buffer at a suitable concentration.
-
Immerse the activated substrate in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amines on the protein will react with the NHS esters to form stable amide bonds.
-
-
Step 5: Quenching and Blocking
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters, preventing non-specific binding in subsequent steps.
-
Wash the substrate thoroughly with Conjugation Buffer to remove non-covalently bound protein. The functionalized surface is now ready for use.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protein immobilization protocol described above.
Caption: Workflow for protein immobilization on a gold surface.
References
Technical Guide: Synthesis and Purification of Lipoamido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG4-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details a robust synthetic pathway, purification protocols, and relevant characterization data.
Introduction
This compound is a versatile crosslinker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The lipoic acid's disulfide bond provides a strong anchor to metal surfaces like gold and silver, making it invaluable for the functionalization of nanoparticles and sensors. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond. The PEG4 linker enhances water solubility and reduces steric hindrance.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Amide Coupling: Reaction of a protected amino-PEG4-acid derivative with an activated form of lipoic acid. A common strategy involves using Amino-PEG4-t-butyl ester, where the carboxylic acid is protected as a t-butyl ester.
-
Deprotection: Removal of the t-butyl protecting group under acidic conditions to yield the final this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| α-Lipoic acid-NHS ester | ≥95% | BroadPharm |
| Amino-PEG4-t-butyl ester | ≥95% | Sigma-Aldrich, BroadPharm |
| Dichloromethane (B109758) (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |
| C18 Reverse-phase silica (B1680970) gel | 40-63 µm | Waters, Agilent |
| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |
| Deionized water | 18.2 MΩ·cm | Millipore |
Experimental Protocols
Step 1: Synthesis of Lipoamido-PEG4-t-butyl ester
This protocol describes the coupling of α-Lipoic acid-NHS ester with Amino-PEG4-t-butyl ester.
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve α-Lipoic acid-NHS ester (1.1 eq) in anhydrous DCM.[1]
-
Add the α-Lipoic acid-NHS ester solution dropwise to the Amino-PEG4-t-butyl ester solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lipoamido-PEG4-t-butyl ester. The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of Lipoamido-PEG4-t-butyl ester
This protocol describes the removal of the t-butyl protecting group to yield this compound.
-
Dissolve the crude Lipoamido-PEG4-t-butyl ester from the previous step in a solution of 50% Trifluoroacetic acid (TFA) in DCM.[2]
-
Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is typically rapid.[2][3] Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) or DCM several times to remove residual TFA.
-
The resulting crude this compound is then ready for purification.
Purification of this compound
Due to the polar nature of the product, reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purification.[4]
Purification Protocol
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes), followed by a hold at 95% B and re-equilibration at 5% B.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm for the amide bond and 330 nm for the lipoic acid moiety).
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvents by lyophilization to obtain the final this compound as a solid or viscous oil.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Molecular Weight | 453.6 g/mol | Mass Spectrometry (MS) |
| Purity | ≥95% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Solubility | Soluble in water, DMF, DMSO, DCM | Visual Inspection |
| Storage | -20°C, desiccated | - |
Note: The following data for reaction yields are representative for similar bioconjugation reactions and may vary.
| Reaction Step | Estimated Yield |
| Amide Coupling | 70-90% |
| Deprotection | >90% |
| Overall Yield | 60-80% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. alpha-lipoic acid-NHS, 40846-94-4 | BroadPharm [broadpharm.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ualberta.ca [ualberta.ca]
Lipoamido-PEG4-acid: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Lipoamido-PEG4-acid in various solvent systems. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide infers its likely solubility based on the known characteristics of its constituent parts: lipoic acid and polyethylene (B3416737) glycol (PEG). Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this and similar compounds.
Overview of this compound
This compound is a bifunctional molecule that incorporates a lipoic acid moiety, a short polyethylene glycol (PEG) linker (containing four ethylene (B1197577) glycol units), and a terminal carboxylic acid. The lipoic acid component provides a dithiolane ring, which is notable for its ability to interact with metal surfaces and its role as an antioxidant. The PEG linker is hydrophilic and is primarily included to enhance the aqueous solubility of the molecule.[1][2][3] The terminal carboxylic acid allows for conjugation to other molecules, such as proteins, peptides, or small molecule drugs, through the formation of an amide bond.
Predicted and Known Solubility Profile
The presence of the hydrophilic PEG4 chain is expected to significantly increase the aqueous solubility of the compound compared to unmodified lipoic acid.[1][2][3] Conversely, the lipoic acid component, being a fatty acid derivative, contributes to its solubility in organic solvents.
The following table summarizes the known solubility of related compounds, which informs the predicted solubility of this compound.
| Compound/Component | Solvent System | Solubility | Source |
| DL-α-Lipoic Acid | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | [4][5] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.25 mg/mL in 1:8 Ethanol:PBS) | [4][5] | |
| Lipoamido-dPEG®4-acid | Methylene (B1212753) Chloride, DMAC, DMSO | Soluble | [6] |
| Acetonitrile | Limited Solubility | [6] | |
| Lipoamido-dPEG®4-TFP ester | Water / Aqueous Buffer | Limited Solubility | [7] |
| Methylene Chloride, DMSO, DMAC, DMF, Acetonitrile | Soluble | [7] | |
| Short-Chain PEG Acids | Water | High Water Solubility | [8] |
Based on this data, this compound is predicted to be:
-
Highly soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dimethylacetamide (DMAC).
-
Soluble in chlorinated solvents like methylene chloride.
-
Moderately soluble to soluble in aqueous buffers. The PEG4 chain enhances water solubility, but the lipoic acid and the overall molecular structure may prevent it from being freely soluble at very high concentrations. The solubility in aqueous solutions is likely to be pH-dependent due to the terminal carboxylic acid.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective:
To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Acetonitrile)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
From this stock, prepare a series of dilutions to create a calibration curve for HPLC analysis.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of each test solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1314378-10-3 | AxisPharm [axispharm.com]
- 3. Lipoamido-PEG24-acid | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
Lipoamido-PEG4-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lipoamido-PEG4-acid. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring reproducibility and the integrity of experimental outcomes. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended handling procedures.
Chemical Structure and Functional Groups
This compound is a heterobifunctional linker composed of three key components:
-
A lipoic acid moiety: Containing a dithiolane ring which is susceptible to reduction and oxidation.
-
A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic chain that influences solubility.
-
A terminal carboxylic acid group: A reactive site for conjugation to amine-containing molecules.
The stability of the entire molecule is influenced by the individual stabilities of these components and their interplay.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers.[1][2][3]
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage. [1][2] | Minimizes thermal degradation and potential side reactions. |
| 0 - 4°C for short-term storage (days to weeks). | Provides adequate stability for immediate use. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The lipoic acid moiety is susceptible to oxidation. |
| Moisture | Keep desiccated and limit exposure to moisture. | PEG compounds are often hygroscopic, and moisture can facilitate hydrolysis. |
| Light Exposure | Protect from light. | The dithiolane ring of lipoic acid is known to be sensitive to UV radiation. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of moisture inside the vial. |
| Prepare fresh solutions for use. | Minimizes degradation in solution. | |
| Shipping | Shipped at ambient temperature. | Indicates stability for short durations at room temperature. |
Stability Profile and Potential Degradation Pathways
Lipoic Acid Moiety
The dithiolane ring of the lipoic acid is the most reactive part of the molecule and is susceptible to several degradation pathways:
-
Thermal Degradation: Lipoic acid is known to be unstable at temperatures above its melting point, which can lead to polymerization. While the PEG chain may influence this, it is a critical factor to consider.
-
Photodegradation: The dithiolane ring can be cleaved by UV irradiation, leading to the formation of dithiyl radicals. These radicals can then participate in a variety of reactions, including the formation of dihydrolipoic acid (DHLA) or polymeric byproducts.
-
Oxidative Degradation: The sulfur atoms in the dithiolane ring can be oxidized, especially in the presence of strong oxidizing agents.
-
Reductive Cleavage: The disulfide bond can be reduced to form dihydrolipoic acid (DHLA). This is often an intended reaction for certain applications but can be an unwanted degradation pathway if not controlled.
References
- 1. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine | Semantic Scholar [semanticscholar.org]
- 3. Revisit of the Photoirradiation of α-Lipoic Acid—Role of Hydrogen Sulfide Produced in the Reaction [mdpi.com]
Lipoamido-PEG4-acid in Bionanotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG4-acid is a heterobifunctional linker molecule playing a pivotal role in the advancement of bionanotechnology. Its unique structure, featuring a lipoamide (B1675559) group for robust anchoring to metallic surfaces and a terminal carboxylic acid for covalent conjugation, bridged by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, makes it an invaluable tool for the surface modification of nanoparticles and other biomaterials. This guide provides a comprehensive overview of the key applications of this compound, focusing on its role in drug delivery, diagnostics, and the generation of biocompatible nanomaterials.
The lipoamide moiety, containing a disulfide bond, forms stable dative bonds with surfaces like gold and silver, making it ideal for functionalizing nanoparticles, quantum dots, and biosensor surfaces. The PEG4 linker imparts hydrophilicity, which enhances the aqueous solubility and stability of the modified materials, while also reducing non-specific protein binding—a crucial factor for in vivo applications. The terminal carboxylic acid allows for the covalent attachment of a wide array of molecules, including drugs, targeting ligands (peptides, antibodies), and fluorescent dyes, via standard chemistries like EDC/NHS coupling.
Core Applications
The versatile nature of this compound lends itself to a variety of applications in bionanotechnology, primarily centered around the surface functionalization of nanoparticles.
Nanoparticle Stabilization and Biocompatibilization
A primary application of this compound is to confer stability and biocompatibility to nanoparticles. The PEG linker creates a hydrophilic shell around the nanoparticle, which prevents aggregation in biological media and reduces opsonization (the process of marking particles for clearance by the immune system). This "stealth" effect prolongs the circulation time of nanoparticles in the bloodstream, a critical attribute for effective drug delivery.
Targeted Drug Delivery
By leveraging the terminal carboxylic acid, targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the surface of nanoparticles functionalized with this compound. This allows for the active targeting of specific cells or tissues, enhancing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. The linker enables the precise orientation and presentation of these targeting ligands.
Development of Biosensors
The strong affinity of the lipoamide group for gold surfaces makes this compound an excellent choice for the fabrication of biosensors. A self-assembled monolayer (SAM) of the linker can be formed on a gold electrode or surface plasmon resonance (SPR) chip. The terminal carboxyl groups can then be used to immobilize biorecognition elements like enzymes or antibodies, creating a sensitive and specific sensing interface.
Quantitative Data on Functionalized Nanoparticles
The following tables summarize representative quantitative data for nanoparticles functionalized with Lipoamido-PEG-acid and similar PEGylated linkers, illustrating the impact of surface modification on key physicochemical properties.
| Nanoparticle Type | Linker | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | Lipoamido-PEG-COOH | ~30-50 | < 0.2 | -20 to -40 | [1][2] |
| Iron Oxide NPs | Lipoamido-PEG-COOH | ~50-100 | < 0.25 | -15 to -35 | [1][2] |
| Quantum Dots | Lipoamido-PEG-COOH | ~20-40 | < 0.3 | -25 to -45 | [3] |
Table 1: Physicochemical Properties of Lipoamido-PEG-acid Functionalized Nanoparticles. The data shows typical size and surface charge characteristics after functionalization.
| Nanocarrier | Drug | Linker for Targeting | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cellular Uptake Enhancement | Reference |
| PEGylated Liposomes | Doxorubicin | This compound-Folate | ~5-10 | > 90 | 2-4 fold in FR+ cells | [4][5] |
| Gold Nanoparticles | Paclitaxel | This compound-cRGD | ~2-5 | > 80 | 3-5 fold in integrin+ cells | [6] |
| Iron Oxide NPs | Curcumin | This compound-Transferrin | ~8-15 | > 85 | 2.5-fold in TfR+ cells | [2] |
Table 2: Drug Delivery Metrics for Nanocarriers Functionalized with this compound and Targeting Ligands. This table highlights the utility of the linker in creating targeted drug delivery systems.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experimental procedures.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
Objective: To coat AuNPs with this compound to create a stable, carboxyl-terminated nanoparticle suspension.
Materials:
-
Gold nanoparticles (AuNPs) suspension in citrate (B86180) buffer
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Ligand Exchange: To a 1 mL solution of AuNPs (e.g., 10 nM), add this compound to a final concentration of 100 µM.
-
Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight for complete exchange) with gentle stirring.
-
Purification: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Washing: Carefully remove the supernatant, which contains excess linker and citrate. Resuspend the AuNP pellet in 1 mL of PBS.
-
Repeat: Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.
-
Final Suspension: After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for storage or further conjugation.
-
Characterization: Characterize the functionalized AuNPs using dynamic light scattering (DLS) for size and polydispersity, zeta potential for surface charge, and UV-Vis spectroscopy to confirm colloidal stability.
Protocol 2: EDC/NHS Coupling of a Peptide to Functionalized AuNPs
Objective: To covalently conjugate a peptide to the carboxyl groups on the surface of this compound functionalized AuNPs.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Peptide with a primary amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Pellet 1 mL of the functionalized AuNPs by centrifugation and resuspend in 1 mL of Activation Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM) to the AuNP suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation to Peptide:
-
Centrifuge the activated AuNPs to remove excess EDC/NHS and resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4).
-
Immediately add the amine-containing peptide to the activated AuNP suspension at a desired molar excess (e.g., 100-fold molar excess relative to AuNPs).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50 mM to block any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the peptide-conjugated AuNPs by centrifugation and washing with PBS (repeat 3 times) to remove unconjugated peptide and byproducts.
-
-
Final Suspension and Characterization:
-
Resuspend the final product in the desired buffer.
-
Characterize the conjugate to confirm successful peptide attachment using techniques such as Fourier-transform infrared spectroscopy (FTIR), DLS (for size increase), and gel electrophoresis.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 5. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Connection: An In-depth Technical Guide to the PEG4 Spacer in Lipoamido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the precise architecture of linker molecules is paramount to the success of complex molecular assemblies. Lipoamido-PEG4-acid, a heterobifunctional linker, offers a unique combination of functionalities crucial for advancements in drug delivery, diagnostics, and surface modification. At its heart lies the tetra-ethylene glycol (PEG4) spacer, a component that, despite its relative simplicity, profoundly influences the overall performance and efficacy of the final conjugate. This technical guide provides a comprehensive examination of the this compound linker, with a specific focus on the integral role of its PEG4 spacer.
Molecular Structure and Functional Components
This compound is comprised of three key moieties:
-
Lipoamido Group: Derived from lipoic acid, this group features a dithiolane ring. This structure is particularly effective for anchoring the linker to metal surfaces, most notably gold, through stable dative bonds. The two sulfur atoms within the ring allow for a bidentate attachment, offering enhanced stability compared to linkers with a single thiol group.
-
PEG4 Spacer: A discrete chain of four repeating ethylene (B1197577) glycol units, the PEG4 spacer serves as the flexible, hydrophilic bridge of the molecule. Its properties are central to the linker's utility and are the primary focus of this guide.
-
Carboxylic Acid: This terminal functional group provides a reactive handle for conjugation to primary amine groups present on biomolecules such as proteins, antibodies, or peptides. This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.
Quantitative Data Summary
The physicochemical properties of this compound are critical for its application in sensitive biological systems. The following table summarizes key quantitative data for this linker.
| Property | Value | Source(s) |
| Molecular Weight | 453.6 g/mol | [1] |
| CAS Number | 1314378-10-3 | [1] |
| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1] |
| PEG4 Spacer Length | 24 atoms, ~27.5 Å | [2] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in Methylene chloride, DMAC, DMSO. Limited solubility in acetonitrile. |
The Pivotal Role of the PEG4 Spacer
The PEG4 spacer is not merely a passive linker; its inherent properties actively contribute to the improved performance of the bioconjugate.
-
Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and biomolecules are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the conjugate, which can improve its stability and bioavailability.
-
Reduced Steric Hindrance: The defined and flexible length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the conjugate, the PEG4 spacer can help to reduce opsonization and clearance by the reticuloendothelial system, leading to a longer circulation half-life in vivo.
-
Minimized Immunogenicity: The PEG spacer can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common applications. Optimization may be required for specific molecules and experimental conditions.
EDC/NHS Activation of this compound for Amine Conjugation
This two-step protocol is commonly used to conjugate the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein) in a suitable buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2-5 fold molar excess of EDC to the this compound solution.
-
Immediately add a 2-5 fold molar excess of NHS/sulfo-NHS to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-containing Molecule:
-
Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Conjugation Buffer.
-
Immediately add the amine-containing molecule to the activated linker solution. A 5-20 fold molar excess of the linker to the target molecule is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Surface Modification of Gold Nanoparticles
This protocol describes the functionalization of gold nanoparticles with this compound.
Materials:
-
Gold nanoparticles (AuNPs) in solution
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS to the desired concentration.
-
-
Incubation:
-
Add the this compound solution to the gold nanoparticle suspension. The optimal concentration of the linker will depend on the size and concentration of the AuNPs and should be determined empirically.
-
Incubate the mixture for several hours to overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.
-
Remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound linker.
-
-
Final Resuspension:
-
Resuspend the final pellet of this compound functionalized AuNPs in the desired buffer for storage or further use.
-
Visualizing Workflows and Pathways
Workflow for Bioconjugation to a Protein
The following diagram illustrates the general workflow for conjugating this compound to a protein containing primary amines.
Caption: Workflow for protein conjugation using this compound.
Signaling Pathway of an Antibody-Drug Conjugate (ADC)
This diagram illustrates the conceptual mechanism of action for an ADC where a linker, such as this compound, plays a crucial role in delivering a cytotoxic payload to a target cancer cell.
Caption: Mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker is a versatile and powerful tool in the field of bioconjugation. The integral PEG4 spacer bestows critical properties upon the molecule, enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic profile of the resulting conjugates. A thorough understanding of its characteristics and the appropriate experimental protocols for its use are essential for researchers and scientists aiming to develop the next generation of targeted therapeutics, advanced diagnostics, and functionalized nanomaterials. The strategic incorporation of the PEG4 spacer is a prime example of how thoughtful linker design can overcome significant challenges in drug development and materials science.
References
Lipoamido-PEG4-acid: An In-depth Technical Guide for Surface Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lipoamido-PEG4-acid, a versatile heterobifunctional linker, for beginners in surface chemistry. We will delve into its core properties, experimental protocols for its application in creating self-assembled monolayers (SAMs) and bioconjugation, and the quantitative analysis of such modified surfaces.
Introduction to this compound
This compound is a molecule designed for the functionalization of surfaces, particularly noble metals like gold and silver. It possesses three key components that contribute to its utility:
-
A Lipoamide Group: This group contains a disulfide bond within a five-membered ring, which serves as a robust anchor to gold, silver, and other metal surfaces. The two sulfur atoms form strong dative bonds with the metal, leading to the formation of stable self-assembled monolayers (SAMs).[1][2]
-
A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic polyethylene (B3416737) glycol linker offers several advantages. It increases the water solubility of the molecule and the resulting functionalized surface.[3] The PEG spacer also reduces non-specific protein adsorption, a crucial feature for applications in biological environments, and provides steric hindrance, which can improve the accessibility of the terminal functional group.
-
A Terminal Carboxylic Acid: This functional group provides a reactive handle for the covalent attachment of various molecules, such as proteins, peptides, antibodies, and small molecule drugs, through amide bond formation.[3]
The unique combination of a strong surface anchor, a biocompatible spacer, and a reactive functional group makes this compound a valuable tool in a wide range of applications, including biosensor development, targeted drug delivery, and fundamental studies of cell-surface interactions.[4]
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C19H35NO7S2 | |
| Molecular Weight | 453.6 g/mol | |
| CAS Number | 1314378-10-3 | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in DMSO, DCM, DMF, Chloroform |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of this compound: the formation of self-assembled monolayers and bioconjugation via EDC/NHS chemistry.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol describes the process of modifying a gold surface with this compound to create a functionalized self-assembled monolayer.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)
-
This compound
-
Anhydrous ethanol (B145695)
-
Ultrapure water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 10-15 minutes to remove any organic contaminants.
-
Thoroughly rinse the substrate with ultrapure water followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The this compound functionalized surface is now ready for characterization or further modification.
-
Workflow for SAM Formation:
Caption: Workflow for creating a self-assembled monolayer of this compound on a gold substrate.
Bioconjugation to this compound Modified Surfaces using EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing molecule (e.g., a protein or peptide) to a this compound functionalized surface.
Materials:
-
This compound functionalized substrate
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (optional)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical concentration is 10-50 mg/mL for EDC and NHS.
-
Immerse the this compound functionalized substrate in a solution containing EDC (e.g., 2-5 mM) and NHS (e.g., 5-10 mM) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester.
-
-
Conjugation of Amine-Containing Molecule:
-
Rinse the activated substrate with Coupling Buffer to remove excess EDC and NHS.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at the desired concentration (e.g., 0.1-1 mg/mL).
-
Immerse the activated substrate in the solution of the amine-containing molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate thoroughly with Wash Buffer and then with ultrapure water to remove non-covalently bound molecules.
-
Dry the bioconjugated surface under a gentle stream of nitrogen gas.
-
Workflow for Bioconjugation:
Caption: Step-by-step workflow for the bioconjugation of an amine-containing molecule to a this compound modified surface.
Quantitative Analysis of this compound Modified Surfaces
The successful modification of a surface with this compound and subsequent bioconjugation can be verified and quantified using various surface-sensitive analytical techniques.
| Analytical Technique | Parameter Measured | Typical Expected Results for this compound SAMs | Reference(s) |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) | A decrease in the water contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the PEG spacer. The contact angle will be higher than that of a purely carboxylic acid-terminated SAM due to the presence of the PEG chain. | |
| Ellipsometry | Thickness of the molecular layer | An increase in thickness corresponding to the length of the this compound molecule (approximately 2-3 nm). Further increases in thickness can be observed after bioconjugation. | |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Mass and viscoelastic properties of the adsorbed layer | A decrease in frequency upon SAM formation, indicating mass adsorption. A further decrease in frequency and a change in dissipation will be observed upon bioconjugation, providing kinetic and conformational information about the binding event. | |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of C, O, N, and S peaks confirming the presence of the this compound molecule. The high-resolution S 2p spectrum can confirm the binding of the thiol to the gold surface. |
Application Example: Integrin-Mediated Cell Adhesion
Surfaces functionalized with this compound can be used to study fundamental biological processes such as cell adhesion. By conjugating specific ligands, for example, RGD peptides, to the carboxyl terminus, one can create a surface that mimics the extracellular matrix (ECM) and promotes integrin-mediated cell adhesion.
Integrins are transmembrane receptors that mediate the attachment of cells to the ECM. This interaction is crucial for cell survival, proliferation, migration, and differentiation. The binding of integrins to their ligands on the functionalized surface triggers a signaling cascade within the cell.
Integrin-Mediated Adhesion Signaling Pathway:
Caption: A simplified diagram of the integrin-mediated cell adhesion signaling pathway initiated by a surface functionalized with RGD peptides via this compound.
This ability to create well-defined, bioactive surfaces makes this compound a powerful tool for researchers in cell biology, tissue engineering, and the development of medical implants.
Conclusion
This compound is a highly versatile and valuable molecule for researchers in surface chemistry and related fields. Its unique trifunctional structure allows for the stable and reproducible modification of metal surfaces, providing a platform for the controlled immobilization of a wide array of biomolecules. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for beginners to successfully utilize this compound in their research endeavors, from fundamental surface science to the development of advanced biomedical applications.
References
Lipoamido-PEG4-acid: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Lipoamido-PEG4-acid, a bifunctional linker commonly utilized in bioconjugation, nanoparticle surface modification, and drug delivery systems. The information is compiled to ensure safe laboratory practices and to provide a foundation for its application in research and development.
Chemical and Physical Properties
This compound is a molecule that features a lipoic acid moiety for strong binding to metal surfaces, particularly gold and silver, and a terminal carboxylic acid group that can be activated for conjugation to primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility and biocompatibility of the molecule.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₅NO₇S₂ | [1][3] |
| Molecular Weight | 453.61 g/mol | [1][3] |
| CAS Number | 1334172-69-8 or 1314378-10-3 | [1][3] |
| Purity | >95% - >98% | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Methylene chloride, DMAC, DMSO, limited solubility in acetonitrile | [3] |
Hazard Identification and Safety Precautions
General Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Avoid prolonged or repeated exposure.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
Personal Protective Equipment (PPE):
| PPE | Recommendation | Reference |
| Eye Protection | Wear suitable eye protection. | [6] |
| Hand Protection | Wear suitable gloves. The glove material should be impermeable and resistant to the product. | [5][6] |
| Skin Protection | Wear suitable protective clothing. | [6] |
| Respiratory Protection | Wear an approved mask or respirator in cases of insufficient ventilation. | [6] |
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measure | Reference |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention. | [5][6] |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | [6] |
| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention. | [6] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Storage Temperature | Store at -20°C. | [1][3][4][6] |
| Handling | Always let the product come to room temperature before opening the container. Be careful to limit exposure to moisture and restore under an inert atmosphere. | [3] |
| Hygroscopicity | PEG compounds are generally hygroscopic. Solids may become tacky and difficult to handle if exposed to air. | [3] |
| Stock Solutions | Stock solutions can be prepared with a dry solvent and stored for several days. Freeze when not in use. | [3] |
| Shipping | Typically shipped at ambient temperature. | [1][3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear suitable personal protective equipment.[6]
-
Containment and Cleaning: Mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[6]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[6]
Experimental Protocols and Workflows
This compound is primarily used to modify surfaces, particularly gold and silver, and to conjugate molecules via its carboxylic acid group.
General Workflow for Surface Modification and Bioconjugation
The following diagram illustrates a typical workflow for using this compound to functionalize a gold surface and subsequently conjugate a biomolecule.
Caption: General workflow for activating this compound and conjugating it to a biomolecule for surface functionalization.
Key Experimental Considerations
-
Activation of the Carboxylic Acid: The terminal carboxylic acid can be activated using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an acylating agent such as NHS (N-hydroxysuccinimide) to form a stable amide bond with primary amines.[3] Other coupling reagents like DCC and HATU can also be used.[2]
-
pH for Conjugation: The reaction of the activated acid (e.g., an NHS ester) with amines is typically carried out at a pH of 7.2-8.5.
-
Solvent Choice: Due to its limited solubility in aqueous solutions, it is recommended to dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMAC to prepare a stock solution before adding it to an aqueous reaction buffer.[3]
-
Binding to Metal Surfaces: The lipoamide moiety forms stable dative bonds with gold or silver surfaces.[3] This binding is more stable than that of molecules with a single thiol group because two dative bonds are formed.[3] The lipoic acid is typically in an oxidized (closed ring) state but can be reduced to dihydrolipoic acid (DHLA) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to facilitate binding.[3]
References
Methodological & Application
Application Note: Protocol for Functionalizing Gold Nanoparticles with Lipoamido-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical applications, including drug delivery, diagnostics, and bio-imaging, owing to their unique optical and chemical properties.[1][2] Their functionality is largely dictated by the molecules attached to their surface. Surface modification with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance the biocompatibility and stability of AuNPs in physiological environments, reducing non-specific protein adsorption and prolonging circulation times.[3][4]
This application note provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with Lipoamido-PEG4-acid. This bifunctional ligand utilizes the strong affinity of its terminal dithiol group (from lipoic acid) for the gold surface, ensuring robust attachment.[5] The PEG linker enhances solubility and biocompatibility, while the terminal carboxylic acid group provides a reactive site for subsequent conjugation of therapeutic agents, targeting moieties, or other biomolecules.
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (for potential downstream applications)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Heating mantle with magnetic stirrer
-
Glassware (cleaned with aqua regia)
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
High-speed refrigerated centrifuge
-
pH meter
-
Vortex mixer
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm AuNPs.
-
Preparation: Add 100 mL of a 0.01% HAuCl₄ solution (approximately 0.25 mM) to a 250 mL round-bottom flask with a stir bar.
-
Heating: Bring the solution to a rolling boil using a heating mantle while stirring vigorously.
-
Reduction: Rapidly inject 5 mL of a 1% trisodium citrate solution (approximately 34 mM) into the boiling gold solution.
-
Reaction: Observe the color change from pale yellow to colorless, then to black, and finally to a deep ruby red. This typically occurs within 1-2 minutes.
-
Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Cooling: Remove the flask from heat and allow it to cool to room temperature while continuing to stir.
-
Storage: Store the synthesized citrate-stabilized AuNPs at 4°C. The nanoparticles should be characterized (Protocol 3) before functionalization.
Protocol 2: Functionalization with this compound
This protocol utilizes a ligand exchange reaction to replace the citrate cap with the thiol-terminated PEG ligand.
-
Ligand Preparation: Prepare a 1 mg/mL stock solution of this compound in DI water.
-
pH Adjustment: Adjust the pH of the citrate-stabilized AuNP solution to approximately 7.5-8.5 using a dilute NaOH solution. This facilitates the thiol-gold interaction.
-
Incubation: To 10 mL of the pH-adjusted AuNP solution, add the this compound solution to achieve a final concentration that provides a significant molar excess of the ligand. A common starting point is a ratio of ~10 PEG molecules per nm² of the nanoparticle surface.
-
Reaction: Incubate the mixture overnight at room temperature with gentle stirring or shaking to allow for complete ligand exchange.
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution to pellet the functionalized AuNPs. Centrifugation speed and time must be optimized based on nanoparticle size (e.g., for 20 nm particles, ~12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains excess, unbound ligand.
-
Resuspend the pellet in DI water or a buffer of choice (e.g., PBS).
-
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
Final Suspension: After the final wash, resuspend the pellet in the desired buffer and volume for storage and characterization.
Characterization and Data Presentation
Thorough characterization is critical to confirm successful functionalization. Key techniques and expected outcomes are outlined below.
-
UV-Visible Spectroscopy: Used to monitor the Surface Plasmon Resonance (SPR) peak. A slight red-shift (2-5 nm) in the λmax is expected after successful ligand exchange due to the change in the local dielectric environment at the nanoparticle surface.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. An increase in the hydrodynamic diameter is expected after PEGylation, reflecting the presence of the polymer layer on the surface.
-
Zeta Potential: Measures the surface charge. A change in zeta potential is expected. Citrate-capped AuNPs are highly negative. The final charge of the this compound functionalized AuNPs will be less negative or near-neutral, depending on the pH and the terminal carboxylic acid group.
-
Transmission Electron Microscopy (TEM): Visualizes the nanoparticle core size and morphology. The core size should remain unchanged after functionalization. Aggregation of particles post-functionalization would indicate instability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the PEG ligand on the nanoparticle surface. Characteristic peaks for C-O-C ether stretches (~1100 cm⁻¹) from the PEG backbone and C=O stretching from the terminal carboxylic acid (~1730 cm⁻¹) should be observable.
Quantitative Data Summary
The following table presents example data for AuNPs before and after functionalization.
| Parameter | Citrate-Stabilized AuNPs | This compound AuNPs |
| Core Diameter (TEM) | 15.2 ± 1.5 nm | 15.3 ± 1.6 nm |
| Hydrodynamic Diameter (DLS) | 22.5 ± 2.1 nm | 35.8 ± 3.4 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| SPR Peak (λmax) | 520 nm | 523 nm |
| Zeta Potential (pH 7.4) | -45.3 ± 3.8 mV | -15.1 ± 2.5 mV |
Visualizations
Functionalization Workflow
The overall experimental process, from synthesis to characterization, is depicted below.
Caption: Experimental workflow for synthesis and functionalization.
Schematic of this compound Attachment to Gold Nanoparticle
This diagram illustrates the ligand exchange process at the molecular level.
Caption: Ligand exchange on the gold nanoparticle surface.
References
Step-by-Step Guide to Forming Self-Assembled Monolayers with Lipoamido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the formation of self-assembled monolayers (SAMs) on gold surfaces using Lipoamido-PEG4-acid. This bifunctional molecule, featuring a lipoic acid group for robust anchoring to gold and a terminal carboxylic acid, is instrumental in the surface modification of biosensors, drug delivery systems, and various nanomaterials. The inclusion of a tetra(ethylene glycol) (PEG4) spacer enhances hydrophilicity and reduces non-specific protein adsorption.
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of nanotechnology and surface engineering. This compound is a thiol-containing molecule that spontaneously forms a dense, ordered monolayer on gold substrates. The lipoic acid's disulfide bond provides a stable bidentate linkage to the gold surface. The PEG4 spacer imparts a hydrophilic character to the surface, which is crucial for biological applications as it minimizes biofouling. The terminal carboxylic acid group serves as a versatile anchor point for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS). This guide details the protocol for preparing these functional surfaces and methods for their characterization.
Experimental Protocols
A pristine environment is paramount for the formation of high-quality SAMs, as even trace contaminants can compromise monolayer integrity. It is recommended to work in a cleanroom or at minimum, a fume hood where silanes or iodine have not been used, as these can readily contaminate gold surfaces.
Materials and Reagents
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)
-
200-proof ethanol (B145695) (ACS grade or higher)
-
Concentrated hydrochloric acid (HCl)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and an acid-resistant apron. Prepare and use only in a certified chemical fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry nitrogen gas
-
Glass or polypropylene (B1209903) containers with sealable caps
-
Sonicator
-
Calibrated micropipettes
-
Tweezers for sample handling
Step 1: Substrate Preparation (Gold Surface Cleaning)
Proper cleaning of the gold substrate is critical for the formation of a well-ordered SAM.
-
Solvent Rinse: Begin by rinsing the gold substrate with ethanol, followed by DI water to remove gross organic contaminants. Dry the substrate under a gentle stream of nitrogen gas.
-
Piranha Etch (for robust cleaning):
-
Immerse the gold substrate in freshly prepared Piranha solution for 1-2 minutes. Caution: Piranha solution is extremely hazardous.
-
Carefully remove the substrate using tweezers and rinse copiously with DI water.
-
Rinse again with ethanol.
-
Dry the substrate thoroughly with a stream of dry nitrogen gas.
-
-
UV-Ozone Cleaning (Alternative Method): As a safer alternative to Piranha solution, UV-ozone treatment for 10-15 minutes can effectively remove organic contaminants.
-
Use the cleaned substrates immediately to prevent re-contamination.
Step 2: this compound Solution Preparation
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound (MW: 453.6 g/mol ) in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
-
pH Adjustment: For carboxylic acid-terminated thiols, adjusting the pH of the solution to approximately 2 is recommended.[1] This is achieved by adding a few drops of concentrated HCl. This protonates the carboxyl groups, minimizing intermolecular repulsion and promoting the formation of a densely packed monolayer.
Step 3: Self-Assembly Process
-
Place the cleaned gold substrate in a clean glass or polypropylene container.
-
Immerse the substrate completely in the 1 mM this compound solution.[1] Use enough solution to fully cover the substrate.
-
To minimize oxidation of the thiol groups, it is good practice to backfill the container with an inert gas like dry nitrogen before sealing the cap.[1]
-
Seal the container with Parafilm® to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[1] While SAM formation begins rapidly, longer incubation times generally lead to more ordered and densely packed monolayers.[1]
Step 4: Rinsing and Drying
-
After incubation, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[1]
-
To remove any loosely bound molecules, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes.[1]
-
Perform a final rinse with ethanol for 10-15 seconds.[1]
-
Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.[1]
Step 5: Storage
Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination and degradation of the monolayer.[1] It is advisable to use the freshly prepared SAMs for subsequent experiments as soon as possible.
Characterization of this compound SAMs
The quality of the formed SAM should be verified using surface-sensitive analytical techniques. Below are typical characterization methods and representative values for similar carboxylic acid and PEG-terminated SAMs.
| Parameter | Technique | Typical Value for Similar SAMs | Purpose |
| Wettability | Contact Angle Goniometry | < 20° (for protonated COOH) | A low water contact angle indicates a hydrophilic surface, consistent with the presence of the PEG and carboxylic acid groups. |
| Thickness | Ellipsometry | 2 - 4 nm | Confirms the formation of a monolayer and provides an estimate of its thickness, which should be consistent with the length of the this compound molecule. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C, O, N, S, and Au peaks | Confirms the elemental composition of the surface, including the sulfur from the lipoic acid bound to the gold. |
| Vibrational Modes | Fourier-Transform Infrared Spectroscopy (FTIR) | C=O stretch (~1700-1730 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) | Confirms the presence of the carboxylic acid and PEG functional groups. |
Note: The values presented are typical for SAMs with similar functional groups and chain lengths. Actual values for this compound SAMs may vary depending on the specific experimental conditions and substrate quality.
Visualizing the Workflow and Downstream Applications
The following diagrams illustrate the experimental workflow for SAM formation and a common subsequent application: the immobilization of a protein.
References
Application Notes and Protocols for EDC-NHS Chemistry: Conjugating Peptides to Lipoamido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the covalent conjugation of peptides to Lipoamido-PEG4-acid utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This bioconjugation technique is a cornerstone in drug delivery, diagnostics, and various biomedical research applications. The this compound linker offers a versatile platform, combining a lipoic acid moiety for potential surface anchoring (e.g., on gold nanoparticles) or antioxidant properties, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines present in peptides (e.g., the N-terminus or lysine (B10760008) side chains).
The EDC/NHS chemistry proceeds via a two-step, one-pot reaction. First, EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate. To enhance the stability of this intermediate in aqueous solutions and improve conjugation efficiency, NHS is added to convert it into a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the peptide to form a stable amide bond. This method is highly efficient and helps to minimize side reactions.
Reaction Mechanism
The conjugation process involves two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Subsequent Amide Bond Formation: The unstable O-acylisourea intermediate is stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This ester then reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS.
Caption: EDC-NHS reaction mechanism for peptide conjugation.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors including the molar ratios of the reactants, pH, and reaction time. The following tables provide a summary of recommended starting conditions and expected outcomes. Optimization may be required for specific peptides and applications.
Table 1: Recommended Molar Ratios for EDC-NHS Conjugation
| Reactant | Molar Ratio relative to this compound | Rationale |
| EDC | 2 - 10 fold excess | Drives the activation of the carboxylic acid. A higher excess may be needed for dilute solutions. |
| NHS/sulfo-NHS | 1.2 - 25 fold excess | Stabilizes the activated intermediate, improving reaction efficiency. A higher excess can further enhance stability. |
| Peptide | 1 - 1.5 fold excess | A slight excess of the amine-containing peptide can help drive the reaction to completion. |
Note: The optimal molar ratio of EDC and NHS can vary. Some protocols suggest a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS for activating carboxyl groups on liposomes[1][2]. For peptide labeling, a 5 to 20-fold molar excess of the NHS ester is a common starting point[3].
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. MES buffer is commonly used. |
| Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Temperature | Room Temperature | |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH. PBS buffer is a suitable choice. |
| Time | 2 hours to overnight | Longer reaction times may be necessary for less reactive peptides or more dilute solutions. |
| Temperature | Room Temperature or 4°C | Reactions can be performed overnight at 4°C to improve stability. |
Table 3: Purification and Characterization Methods
| Method | Purpose | Expected Outcome |
| Size Exclusion Chromatography (SEC) / Desalting Column | Removal of excess reagents and byproducts (EDC, NHS, unreacted peptide). | Separation of the higher molecular weight conjugate from smaller molecules. |
| Dialysis | Removal of small molecule impurities. | Purified conjugate in a suitable storage buffer. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and analysis of the conjugate. | A peak corresponding to the conjugate with a different retention time than the starting materials. Can be used to assess purity. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Confirmation of conjugation and determination of the degree of labeling. | A mass spectrum showing a peak corresponding to the molecular weight of the peptide-Lipoamido-PEG4-acid conjugate. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visually confirm the increase in molecular weight upon conjugation. | A band shift for the conjugated peptide compared to the unconjugated peptide. |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of a generic amine-containing peptide to this compound.
Materials and Reagents
-
This compound
-
Peptide with at least one primary amine (N-terminus or Lysine residue)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for improved water solubility)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 - 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies: Desalting column (e.g., Sephadex G-25), dialysis tubing (with appropriate molecular weight cutoff), or HPLC system.
Experimental Workflow
Caption: Experimental workflow for peptide conjugation.
Step-by-Step Protocol
1. Reagent Preparation
-
Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions for extended periods.
-
Dissolve the this compound in a small amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired concentration.
-
Prepare a solution of the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.
2. Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/sulfo-NHS solutions.
-
Use a 2 to 10-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the amount of this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Peptide
-
Add the activated this compound solution to the peptide solution. A 1.5 to 10-fold molar excess of the activated linker to the peptide is a good starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction
-
To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
Remove excess reagents and byproducts using a desalting column, dialysis, or RP-HPLC.
-
Desalting Column: Equilibrate the column with a suitable buffer (e.g., PBS). Apply the reaction mixture and collect the fractions containing the higher molecular weight conjugate.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a suitable buffer (e.g., PBS) with several buffer changes.
-
RP-HPLC: Purify the conjugate using a suitable C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
6. Characterization of the Conjugate
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the successful conjugation by observing a mass shift corresponding to the addition of the this compound to the peptide.
-
HPLC Analysis: Analyze the purity of the conjugate by RP-HPLC. The conjugate should have a different retention time compared to the starting materials.
-
SDS-PAGE: For larger peptides, visualize the increase in molecular weight by running the conjugate on an SDS-PAGE gel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Allow reagents to come to room temperature before opening to avoid moisture contamination. |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.5. | |
| Presence of primary amines in buffers | Avoid using buffers containing primary amines (e.g., Tris) during the activation and conjugation steps. | |
| Hydrolysis of the NHS ester | Perform the reaction promptly after the activation step. Consider using sulfo-NHS for better stability in aqueous solutions. | |
| Precipitation of Reactants | Poor solubility of the peptide or this compound | Dissolve the reactants in a small amount of an organic solvent (DMF or DMSO) before adding the aqueous buffer. Adjust the final percentage of the organic solvent to maintain solubility. |
| Multiple Conjugations | High molar excess of the activated linker | Reduce the molar ratio of the activated this compound to the peptide. |
Conclusion
The EDC-NHS chemistry provides a robust and versatile method for conjugating peptides to this compound. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation for a wide range of applications. The protocols and data presented in these application notes serve as a starting point, and optimization may be necessary to achieve the desired results for specific molecules and experimental goals. Proper purification and characterization are crucial to ensure the quality and purity of the final conjugate.
References
Application Notes and Protocols for Antibody Immobilization using Lipoamido-PEG4-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of antibodies onto various surfaces is a cornerstone of modern biotechnology and drug development, underpinning advancements in diagnostics, therapeutics, and analytical biosensors. The Lipoamido-PEG4-acid linker is a heterobifunctional crosslinker designed for the stable and oriented conjugation of antibodies to gold and other metal surfaces. This linker features a lipoic acid group for strong anchorage to metallic substrates and a terminal carboxylic acid group. The carboxylic acid is activated using EDC and NHS chemistry to form a reactive N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond.[][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and reduces non-specific binding of other proteins to the surface, thereby improving the signal-to-noise ratio in assays.[4][5]
These application notes provide a detailed protocol for the immobilization of antibodies using this compound linkers, including the chemical principles, experimental procedures, and expected outcomes.
Chemical Principle of Immobilization
The immobilization process is a two-step procedure. First, the carboxylic acid group of the this compound linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate. In the second step, the NHS ester reacts with primary amine groups on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide bond, thus covalently immobilizing the antibody to the linker.
Core Requirements: Data Presentation
Table 1: Typical Reaction Parameters for Antibody Immobilization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1 mM | Higher concentrations may lead to denser surface coverage. |
| EDC Concentration | 2 - 10 mM | A molar excess over the linker is required for efficient activation. |
| NHS/Sulfo-NHS Concentration | 5 - 25 mM | A molar excess over EDC helps to improve the efficiency of NHS ester formation. |
| Antibody Concentration | 0.1 - 1 mg/mL | Optimal concentration depends on the specific antibody and surface. |
| Activation pH | 4.5 - 6.0 | MES buffer is recommended as it lacks primary amines and carboxylates. |
| Coupling pH | 7.2 - 8.5 | Phosphate, borate, or HEPES buffers are suitable. Avoid Tris buffer. |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. |
| Coupling Time | 1 - 4 hours | Can be performed at room temperature or 4°C. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine | To block unreacted NHS esters. |
Table 2: Expected Quantitative Outcomes
| Parameter | Typical Value | Method of Measurement |
| Immobilization Efficiency | 60 - 90% | Comparison of antibody concentration before and after immobilization. |
| Surface Density of Antibody | 100 - 500 ng/cm² | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR). |
| Antigen Binding Activity | > 80% retained | ELISA, SPR, or other functional assays. |
| Non-specific Binding | < 10% of specific signal | Measurement of signal in the absence of the target antigen. |
Experimental Protocols
Materials and Reagents
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Antibody to be immobilized
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Gold-coated substrate (e.g., QCM sensor, SPR chip, gold nanoparticles)
-
High-purity water
-
Organic solvent (e.g., DMSO or DMF) for dissolving the linker if necessary
Protocol 1: Surface Preparation and Linker Self-Assembly
-
Clean the Gold Substrate: Thoroughly clean the gold surface to ensure uniform self-assembly of the linker. This can be achieved by methods such as piranha solution treatment (use with extreme caution), UV/ozone cleaning, or plasma cleaning.
-
Prepare Linker Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to a final concentration of 0.1-1 mM.
-
Incubate for Self-Assembly: Immerse the cleaned gold substrate in the linker solution and incubate for at least 12-24 hours at room temperature to allow for the formation of a stable self-assembled monolayer (SAM). The lipoic acid's disulfide bond will chemisorb onto the gold surface.
-
Wash the Surface: After incubation, rinse the substrate thoroughly with the solvent used for dissolving the linker, followed by high-purity water to remove any non-adsorbed linkers. Dry the surface under a gentle stream of nitrogen.
Protocol 2: Antibody Immobilization
This protocol describes a two-step covalent coupling process using EDC and NHS.
-
Activate the Carboxyl Groups:
-
Prepare a fresh solution of 100 mM EDC and 250 mM NHS (or Sulfo-NHS) in Activation Buffer.
-
Immediately apply the EDC/NHS solution to the linker-modified surface.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the terminal carboxylic acid groups of the linker to form reactive NHS esters.
-
-
Wash:
-
Briefly rinse the surface with Activation Buffer to remove excess EDC and NHS.
-
-
Couple the Antibody:
-
Immediately apply a solution of the antibody (0.1 - 1 mg/mL) in Coupling Buffer to the activated surface.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amines on the antibody will react with the NHS esters to form stable amide bonds.
-
-
Quench the Reaction:
-
To block any unreacted NHS esters, add Quenching Buffer to the surface and incubate for 15-30 minutes at room temperature.
-
-
Final Wash:
-
Wash the surface extensively with PBST to remove non-covalently bound antibodies and quenching reagents.
-
The antibody-immobilized surface is now ready for use or can be stored in an appropriate buffer at 4°C.
-
Mandatory Visualization
Caption: Experimental workflow for antibody immobilization.
Caption: Chemical activation and coupling pathway.
References
Application Note: Lipoamido-PEG4-acid for Surface Plasmon Resonance (SPR) Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions.[1][2][3] A critical component of a successful SPR experiment is the stable and reproducible immobilization of a ligand to the sensor surface.[3] Lipoamido-PEG4-acid is a bifunctional linker molecule ideal for creating self-assembled monolayers (SAMs) on gold SPR sensor surfaces. The lipoic acid group, with its disulfide bond, forms a stable, bidentate attachment to gold, offering greater stability than single thiol linkers.[4] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer minimizes non-specific binding to the sensor surface, while the terminal carboxylic acid provides a functional group for the covalent immobilization of ligands containing primary amines.
This application note provides a detailed protocol for the use of this compound in SPR biosensor applications, from sensor surface preparation to ligand immobilization and kinetic analysis.
Data Presentation
The following table summarizes typical quantitative data associated with the use of PEGylated thiol linkers on gold surfaces. Note that the exact values can vary depending on the specific experimental conditions and the nature of the immobilized ligand.
| Parameter | Typical Value Range | Description |
| Surface Coverage Density | 4.3 - 6.3 molecules/nm² | The number of linker molecules per unit area on the gold surface. This can be influenced by the length of the PEG chain. |
| Immobilization Level | 100 - 5000 Resonance Units (RU) | The amount of ligand immobilized on the sensor surface, measured in RU. The optimal level depends on the molecular weights of the ligand and analyte and the desired assay sensitivity. |
| Binding Capacity (Rmax) | Varies | The maximum analyte binding response, which is dependent on the ligand immobilization level and the stoichiometry of the interaction. It can be estimated using the formula: Rmax = (MW_analyte / MW_ligand) * Immobilized Ligand RU * Stoichiometry. |
| Association Rate Constant (ka) | 10³ - 10⁷ M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant (kd) | 10⁻⁵ - 10⁻² s⁻¹ | The rate at which the analyte dissociates from the immobilized ligand. |
| Equilibrium Dissociation Constant (KD) | 10⁻¹² - 10⁻⁶ M | The ratio of kd/ka, representing the affinity of the interaction. |
Experimental Protocols
Materials
-
Gold SPR sensor chip
-
This compound
-
Ethanol (B145695) (absolute)
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanolamine-HCl, pH 8.5
-
Ligand (protein, antibody, etc.) with primary amine groups in a suitable buffer (e.g., 10 mM Acetate (B1210297) buffer, pH 4.0-5.5)
-
Analyte in a suitable running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
-
SPR instrument and associated reagents
Protocol 1: Preparation of this compound Self-Assembled Monolayer (SAM)
-
Sensor Chip Cleaning: Clean the gold sensor chip according to the manufacturer's instructions. This may involve treatment with UV/ozone or a piranha solution (use with extreme caution). Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of nitrogen.
-
SAM Formation: Prepare a 1-2 mM solution of this compound in absolute ethanol.
-
Incubation: Immerse the clean, dry gold sensor chip in the this compound solution and incubate for at least 12-18 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.
-
Rinsing: After incubation, remove the sensor chip from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules. Dry the chip under a gentle stream of nitrogen.
-
Storage: The functionalized chip can be used immediately or stored in a desiccator at 4°C for a short period.
Protocol 2: Ligand Immobilization via Amine Coupling
This protocol should be performed using an SPR instrument.
-
System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).
-
Surface Activation:
-
Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in ultrapure water.
-
Inject a 1:1 mixture of the EDC and NHS solutions over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
-
Ligand Immobilization:
-
Dissolve the ligand to be immobilized in a buffer with a pH slightly below its isoelectric point (pI) to promote pre-concentration on the negatively charged carboxyl surface (e.g., 10 mM acetate buffer, pH 4.5). The optimal concentration will depend on the ligand but is typically in the range of 10-100 µg/mL.
-
Inject the ligand solution over the activated sensor surface until the desired immobilization level (in RU) is achieved.
-
-
Deactivation:
-
Inject a 1 M ethanolamine-HCl solution (pH 8.5) for 7 minutes at a flow rate of 10 µL/min to deactivate any remaining active NHS esters and block unreacted sites.
-
-
Stabilization: Wash the surface with several pulses of the regeneration solution to remove any non-covalently bound ligand and to stabilize the baseline.
Protocol 3: Kinetic Analysis of Analyte Binding
-
Analyte Preparation: Prepare a series of analyte concentrations in the running buffer. It is recommended to use a concentration range that spans at least 10-fold above and below the expected equilibrium dissociation constant (KD).
-
Binding Measurement:
-
Inject the prepared analyte solutions over the sensor surface, starting with the lowest concentration. Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association phase for a sufficient time to observe the binding curve approach equilibrium.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and return the baseline to its initial level. Ensure the regeneration step does not denature the immobilized ligand.
-
Data Analysis: Fit the obtained sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the SPR instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Experimental Workflow for SPR using this compound
Caption: Workflow for SPR biosensor preparation and analysis.
Signaling Pathway of Molecular Interactions on the SPR Sensor Surface
Caption: Molecular interactions on the SPR sensor surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Delivery: Harnessing the Potential of Lipoamido-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the quest for enhanced therapeutic efficacy and reduced off-target effects is paramount. Lipoamido-PEG4-acid, a heterobifunctional linker, has emerged as a powerful tool in the design of advanced drug delivery systems. Its unique chemical architecture, featuring a lipoic acid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the formulation of nanoparticles, liposomes, and other nanocarriers with improved stability, biocompatibility, and targeting capabilities.
This document provides detailed application notes and protocols for the utilization of this compound in drug delivery research and development. It is designed to guide researchers in leveraging this innovative linker to create sophisticated delivery vehicles for a range of therapeutic agents, from small molecule drugs to biologics.
Key Attributes of this compound in Drug Delivery
This compound's efficacy in drug delivery stems from its distinct molecular components:
-
Lipoamide (B1675559) Group: This group provides a robust anchor for attachment to the surface of metallic nanoparticles, such as gold and silver, through dative bonds between the sulfur atoms of the lipoic acid and the metal. It can also be incorporated into the lipid bilayer of liposomes or the core of polymeric nanoparticles, facilitating the encapsulation of hydrophobic drugs.
-
PEG4 Spacer: The short, hydrophilic tetra-polyethylene glycol spacer enhances the aqueous solubility and stability of the drug delivery system. This "stealth" characteristic helps to reduce non-specific protein adsorption (opsonization), thereby prolonging circulation time in the bloodstream and minimizing clearance by the reticuloendothelial system.
-
Terminal Carboxylic Acid: This functional group serves as a versatile handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules. This enables the development of actively targeted drug delivery systems that can specifically recognize and bind to receptors overexpressed on diseased cells, thereby increasing drug concentration at the site of action and reducing systemic toxicity.
Applications in Drug Delivery
The unique properties of this compound make it suitable for a variety of drug delivery applications, including:
-
Targeted Cancer Therapy: By conjugating targeting moieties that recognize tumor-specific antigens to the carboxylic acid terminus, this compound can be used to direct cytotoxic agents specifically to cancer cells, improving their therapeutic index.
-
Crossing the Blood-Brain Barrier (BBB): Functionalization of nanocarriers with ligands that bind to receptors on the BBB can facilitate transport of therapeutic agents into the brain, a critical challenge in treating neurological disorders.
-
Delivery of Biologics: The biocompatible nature of the PEG spacer makes it suitable for the delivery of sensitive biologic drugs, such as proteins and nucleic acids, protecting them from degradation and improving their pharmacokinetic profile.
Quantitative Data Summary
While specific quantitative data for drug delivery systems exclusively utilizing this compound is limited in publicly available literature, the following tables provide representative data based on studies of analogous PEGylated nanoparticle and liposomal systems. These values should be considered as illustrative examples to guide formulation development.
Table 1: Representative Physicochemical Properties of this compound Functionalized Gold Nanoparticles
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 50 - 150 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -10 to -30 |
| Drug Loading Content (%) | 5 - 15 |
| Encapsulation Efficiency (%) | 60 - 90 |
Table 2: Representative Characteristics of this compound Incorporated Liposomes
| Parameter | Value |
| Vesicle Size (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to -25 |
| Drug Loading Efficiency (%) | 70 - 95 |
| Drug Release at 24h (pH 7.4) | 20 - 40% |
Experimental Protocols
The following protocols provide a general framework for the preparation and functionalization of drug delivery systems using this compound. Optimization of specific parameters will be necessary for each unique application and drug candidate.
Protocol 1: Formulation of this compound Functionalized Liposomes for Hydrophobic Drug Delivery
Objective: To prepare liposomes incorporating this compound for the encapsulation of a hydrophobic drug.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Hydrophobic drug
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS pH 7.4)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids, cholesterol, this compound, and the hydrophobic drug in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized, with a typical starting point being 55:40:5 (phospholipid:cholesterol:this compound).
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. Perform 10-20 passes through the membrane.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading content and encapsulation efficiency using a suitable analytical method such as HPLC.
-
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
Objective: To functionalize the surface of pre-synthesized gold nanoparticles with this compound.
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Targeting ligand with a primary amine group
-
Quenching solution (e.g., hydroxylamine)
-
Centrifuge
Procedure:
-
Activation of this compound (if conjugating a targeting ligand):
-
Dissolve this compound in the activation buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid group. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Surface Functionalization of AuNPs:
-
Add the aqueous solution of AuNPs to the activated this compound solution (or directly to a solution of this compound in buffer if no further conjugation is immediately planned). The lipoamide group will spontaneously form dative bonds with the gold surface.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
-
Conjugation of Targeting Ligand (Optional):
-
If the carboxylic acid was activated in step 1, add the amine-containing targeting ligand to the solution of this compound functionalized AuNPs.
-
Adjust the pH to 7.2-7.5 and allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
-
Purification:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in a suitable buffer to remove excess reagents.
-
-
Characterization:
-
Confirm the successful surface modification using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), DLS (for size and zeta potential), and FTIR or XPS.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug delivery.
Conclusion
This compound represents a significant advancement in the field of drug delivery, offering a robust and versatile platform for the development of next-generation nanomedicines. Its unique trifunctional nature allows for stable formulation, improved pharmacokinetic profiles, and the potential for precise targeting of diseased tissues. While further research is needed to fully elucidate its potential across various therapeutic areas, the foundational principles and protocols outlined in this document provide a strong starting point for researchers aiming to harness the power of this innovative linker in their drug delivery strategies.
Creating Stable Bioconjugates with Lipoamido-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamido-PEG4-acid is a heterobifunctional linker that offers a versatile platform for creating stable bioconjugates. This molecule incorporates three key features: a lipoamide (B1675559) group for strong anchoring to metal surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a terminal carboxylic acid for covalent conjugation to amine-containing biomolecules. The unique combination of these functionalities makes this compound an invaluable tool in drug delivery, diagnostics, and various bioconjugation applications.[1]
The lipoamide moiety, with its disulfide bond, provides a stable bidentate chelation to gold, silver, and other metal surfaces, making it ideal for the functionalization of nanoparticles and biosensors.[2] The PEG4 spacer, a discrete chain of four ethylene (B1197577) glycol units, imparts hydrophilicity to the conjugate, which can improve the bioavailability and in vivo circulation time of therapeutic molecules.[3][4] The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amines present on proteins, peptides, and other biomolecules.[5]
These application notes provide detailed protocols for the use of this compound in the preparation of stable bioconjugates, including the functionalization of gold nanoparticles and the conjugation to proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 453.61 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage | -20°C, desiccated | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | --INVALID-LINK-- |
Table 2: Recommended Reaction Conditions for EDC/NHS-mediated Amine Coupling
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| This compound Concentration | 1-10 mM | Can be optimized based on the scale of the reaction. |
| EDC to this compound Molar Ratio | 1.5 - 5 fold excess | Higher excess can improve activation efficiency but may require more extensive purification. |
| NHS to this compound Molar Ratio | 1.5 - 5 fold excess | NHS stabilizes the active ester intermediate. |
| Activation Buffer | MES, pH 5.5-6.5 | Avoid buffers containing primary amines or carboxylates. |
| Activation Time | 15-30 minutes at room temperature | |
| Conjugation Step | ||
| Amine-containing Biomolecule to this compound Molar Ratio | 1:5 to 1:20 (Linker in excess) | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
| Conjugation Buffer | PBS, pH 7.2-8.0 | The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH. |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Quenching Step | ||
| Quenching Reagent | 50-100 mM Tris buffer, glycine, or hydroxylamine | To deactivate any unreacted NHS-esters. |
| Quenching Time | 15-30 minutes at room temperature |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of pre-synthesized gold nanoparticles (AuNPs) with this compound to create a stable, carboxyl-terminated nanoparticle platform.
Materials:
-
Gold nanoparticles (AuNPs) in citrate (B86180) buffer
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge and appropriate tubes
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DI water or PBS at a concentration of 1-5 mg/mL.
-
Incubation: Add the this compound solution to the AuNP suspension. The final concentration of the linker should be in the micromolar to millimolar range, depending on the nanoparticle concentration and desired surface density. A typical starting point is a 1000-fold molar excess of the linker relative to the AuNPs.
-
Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring or shaking. This allows for the displacement of the citrate capping agent and the formation of a self-assembled monolayer of this compound on the AuNP surface.
-
Purification: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs. For example, 20 nm AuNPs can be pelleted at approximately 12,000 x g for 20 minutes.
-
Washing: Carefully remove the supernatant containing excess, unreacted linker. Resuspend the AuNP pellet in fresh PBS.
-
Repeat Purification: Repeat the centrifugation and washing steps two more times to ensure complete removal of any unbound this compound.
-
Final Resuspension: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage or further conjugation.
-
Characterization (Optional but Recommended): Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and zeta potential measurements (to confirm changes in surface charge).
Protocol 2: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF, or directly in the Activation Buffer if solubility permits.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS-ester.
-
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a concentration suitable for conjugation (typically 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling (a starting point is a 10-20 fold molar excess of the linker).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts by using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the number of this compound molecules conjugated per protein molecule. This can be assessed using various methods, including MALDI-TOF mass spectrometry, UV-Vis spectroscopy (if the linker has a chromophore), or by conjugating a fluorescent dye to the lipoic acid moiety.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and SEC.
-
Confirm the retained biological activity of the protein using a relevant functional assay.
-
Mandatory Visualization
Caption: Workflow for functionalizing gold nanoparticles.
Caption: Workflow for protein conjugation.
Caption: EDC/NHS bioconjugation reaction pathway.
References
Application Notes and Protocols: Lipoamido-PEG4-acid for Coating Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) have garnered significant attention in the biomedical field due to their potent antimicrobial properties. However, their tendency to aggregate in biological media and potential for cytotoxicity can limit their therapeutic applications. Surface modification of AgNPs with biocompatible polymers is a widely adopted strategy to enhance their stability, reduce toxicity, and enable further functionalization for targeted drug delivery. Lipoamido-PEG4-acid is a heterobifunctional linker ideally suited for this purpose. The lipoic acid moiety provides a stable anchor to the silver surface through its disulfide group, which can form strong dative bonds with the metal. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and biocompatibility, reducing non-specific protein adsorption and clearance by the immune system. The terminal carboxylic acid group offers a versatile handle for the covalent attachment of targeting ligands, drugs, or other biomolecules.
This document provides detailed application notes and protocols for the use of this compound in the preparation and functionalization of silver nanoparticles for research and drug development purposes.
Key Features of this compound Coated Silver Nanoparticles
-
Enhanced Stability: The PEG linker prevents aggregation in high ionic strength solutions and biological media.
-
Biocompatibility: The hydrophilic PEG coating minimizes interactions with proteins and cells, reducing cytotoxicity.[1][2]
-
Reduced Immunogenicity: PEGylation can help nanoparticles evade the mononuclear phagocyte system, prolonging circulation time.
-
Versatile Functionalization: The terminal carboxylic acid allows for the covalent conjugation of a wide range of molecules, including drugs, antibodies, and peptides.
Characterization of this compound Coated Silver Nanoparticles
The successful coating of silver nanoparticles with this compound can be confirmed through various analytical techniques. The following table summarizes typical characterization data.
| Parameter | Uncoated AgNPs | This compound Coated AgNPs | Technique |
| Hydrodynamic Diameter | ~20 nm | ~30-40 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 mV | -40 mV | DLS |
| Surface Plasmon Resonance (λmax) | ~400 nm | ~405-410 nm (slight red-shift) | UV-Vis Spectroscopy |
| Morphology | Spherical | Spherical with a visible organic layer | Transmission Electron Microscopy (TEM) |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Silver Nanoparticles (AgNP Core)
This protocol describes the synthesis of citrate-stabilized silver nanoparticles, which will serve as the core for subsequent coating with this compound.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
Procedure:
-
Bring 100 mL of DI water to a rolling boil in a clean Erlenmeyer flask with a stir bar.
-
While stirring vigorously, add 1 mL of 1% (w/v) sodium citrate solution.
-
To the boiling solution, rapidly inject 1 mL of 1% (w/v) silver nitrate solution.
-
The solution will turn a pale yellow, then a deeper yellow, and finally a grayish-yellow, indicating the formation of AgNPs.
-
Continue boiling and stirring for 1 hour.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Characterize the synthesized AgNPs using UV-Vis spectroscopy, DLS, and TEM.
Protocol 2: Coating of Silver Nanoparticles with this compound
This protocol details the ligand exchange process to coat the citrate-stabilized AgNPs with this compound.
Materials:
-
Citrate-stabilized AgNPs (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To 10 mL of the citrate-stabilized AgNP solution, add this compound to a final concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours in the dark to facilitate ligand exchange.
-
Purify the this compound coated AgNPs by centrifugation at 12,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS.
-
Repeat the centrifugation and resuspension steps two more times to remove excess unbound ligand.
-
Characterize the coated AgNPs to confirm successful coating (see characterization table above).
Protocol 3: Drug Loading onto this compound Coated AgNPs (Example with Doxorubicin)
This protocol provides an example of how to load a model amine-containing drug, Doxorubicin (DOX), onto the carboxylated surface of the coated nanoparticles using EDC/NHS chemistry.
Materials:
-
This compound coated AgNPs
-
Doxorubicin hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the carboxyl groups on the AgNPs by adding 100 µL of 400 mM EDC and 100 µL of 100 mM NHS to 1 mL of the coated AgNP solution in MES buffer.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring.
-
Add 100 µL of 10 mg/mL DOX solution in PBS to the activated AgNP solution.
-
React for 2 hours at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.
-
Purify the DOX-loaded AgNPs by centrifugation at 12,000 x g for 30 minutes.
-
Wash the pellet with PBS to remove unconjugated DOX. Repeat three times.
-
Determine the drug loading efficiency by measuring the absorbance of the supernatant at 480 nm and comparing it to a standard curve of DOX.
Drug Loading Efficiency Calculation:
Drug Loading Efficiency (%) = [(Total DOX - Free DOX) / Total DOX] x 100
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method.
Materials:
-
DOX-loaded this compound coated AgNPs
-
Dialysis tubing (MWCO 10 kDa)
-
Release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
Procedure:
-
Transfer 1 mL of the DOX-loaded AgNP solution into a pre-wetted dialysis bag.
-
Place the dialysis bag in 50 mL of release buffer at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectroscopy at 480 nm.
-
Plot the cumulative percentage of drug release versus time.
Quantitative Data Summary
The following tables present representative quantitative data for this compound coated silver nanoparticles.
Table 1: Physicochemical Properties
| Property | Value |
| Core AgNP Diameter (TEM) | 18 ± 3 nm |
| Hydrodynamic Diameter (DLS) | 35 ± 5 nm |
| Zeta Potential (pH 7.4) | -38 ± 4 mV |
| This compound molecules per AgNP | ~150-200 |
Table 2: Drug Loading and Release Characteristics (Model Drug: Doxorubicin)
| Parameter | Value |
| Drug Loading Efficiency | 75 ± 8% |
| Drug Loading Capacity | 10 ± 2% (w/w) |
| Cumulative Release at 24h (pH 7.4) | 25 ± 4% |
| Cumulative Release at 24h (pH 5.5) | 60 ± 6% |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, coating, and drug loading of AgNPs.
Cellular Uptake of Functionalized Silver Nanoparticles
Caption: Cellular uptake via endocytosis and intracellular drug release.
Signaling Pathways Modulated by Lipoic Acid
Caption: Key signaling pathways influenced by lipoic acid.[3][4][5]
References
- 1. [PDF] The Cellular Interactions of PEGylated Gold Nanoparticles: Effect of PEGylation on Cellular Uptake and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. Lipoic Acid-Coated Silver Nanoparticles: Biosafety Potential on the Vascular Microenvironment and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Application Notes and Protocols for Amine Coupling to Lipoamido-PEG4-Acid-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent immobilization of amine-containing molecules (e.g., proteins, peptides, antibodies, small molecules) onto surfaces modified with Lipoamido-PEG4-acid. This surface chemistry is commonly employed in various applications, including biosensors, immunoassays, and drug delivery systems, due to its ability to form stable, well-oriented self-assembled monolayers (SAMs) and the protein-repellent properties of the polyethylene (B3416737) glycol (PEG) spacer, which minimizes non-specific binding.[1]
The protocol is centered around the widely used carbodiimide (B86325) crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3] This two-step process first activates the terminal carboxyl groups of the this compound, converting them into amine-reactive NHS esters. These esters then readily react with primary amines on the target molecule to form stable amide bonds.[2]
Principle of the Reaction
The amine coupling process to a carboxylated surface involves two main steps:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the this compound-modified surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.
-
Formation of a Stable NHS Ester and Amine Coupling: To enhance the efficiency and stability of the reaction, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester intermediate is then displaced by a primary amine from the ligand to be immobilized, resulting in a stable amide bond.
Experimental Protocols
Materials Required
-
This compound-modified surface (e.g., gold-coated sensor chip, nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 50 mM borate (B1201080) buffer, pH 8.5
-
Ligand (amine-containing molecule) to be immobilized
-
Quenching/Deactivation Solution: 1 M ethanolamine-HCl, pH 8.5, or 1 M hydroxylamine
-
Wash Buffers: PBS, high salt buffer (e.g., 1 M NaCl in PBS), and deionized water
-
Dry, water-miscible solvent such as DMSO or DMF for preparing stock solutions
Protocol 1: Amine Coupling to a this compound-Modified Surface
This protocol is a general procedure adaptable for various surfaces like sensor chips or nanoparticles.
1. Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a fresh solution of EDC and NHS (or sulfo-NHS) in chilled Activation Buffer just before use. Typical concentrations are 0.4 M EDC and 0.1 M NHS.
-
Dissolve the amine-containing ligand in the Coupling Buffer at the desired concentration (e.g., 10-200 µg/mL).
-
Prepare the Quenching Solution.
2. Activation of the Carboxylated Surface:
-
Wash the this compound-modified surface with Activation Buffer.
-
Inject or incubate the surface with the freshly prepared EDC/NHS solution for a specific duration (e.g., 7-15 minutes). This step activates the terminal carboxyl groups. The activation reaction with EDC and NHS is most efficient at a pH range of 4.5-7.2.
3. Ligand Immobilization:
-
Wash the activated surface with Coupling Buffer to remove excess EDC and NHS.
-
Immediately inject or incubate the surface with the ligand solution. The reaction of the NHS-activated surface with primary amines is most efficient at a pH of 7-8. Allow the coupling reaction to proceed for a sufficient time (e.g., 15-60 minutes, or up to 2 hours at room temperature).
4. Deactivation (Quenching):
-
Wash the surface with Coupling Buffer.
-
Inject or incubate the surface with the Quenching Solution (e.g., 1 M ethanolamine-HCl, pH 8.5) for about 7-15 minutes. This step deactivates any unreacted NHS esters, preventing non-specific binding in subsequent steps.
5. Final Washes:
-
Wash the surface extensively with Coupling Buffer, followed by a high salt buffer to remove any non-covalently bound ligand, and finally with deionized water.
-
The surface is now ready for your application.
Data Presentation
Table 1: Typical Reagent Concentrations and Reaction Conditions for Amine Coupling
| Parameter | Recommended Range | Typical Value | Notes |
| Activation Step | |||
| EDC Concentration | 0.1 - 0.4 M | 0.4 M | Prepare fresh in chilled buffer. |
| NHS/sulfo-NHS Concentration | 0.05 - 0.2 M | 0.1 M | Prepare fresh with EDC. |
| Activation Buffer | MES | 0.1 M MES, pH 5.0 | Non-amine, non-carboxyl buffer. |
| Activation Time | 5 - 15 minutes | 7 minutes | |
| Temperature | Room Temperature | 25°C | |
| Coupling Step | |||
| Ligand Concentration | 10 - 200 µg/mL | 50 µg/mL | Optimize for your specific ligand. |
| Coupling Buffer | PBS or Borate | PBS, pH 7.4 | Buffer should be free of primary amines. |
| Coupling Time | 15 - 120 minutes | 30 minutes | Can be optimized. |
| Temperature | Room Temperature | 25°C | |
| Deactivation Step | |||
| Quenching Agent | Ethanolamine or Hydroxylamine | 1 M Ethanolamine-HCl, pH 8.5 | |
| Deactivation Time | 5 - 15 minutes | 7 minutes | |
| Temperature | Room Temperature | 25°C |
Table 2: Quantitative Analysis of Surface Modification (Example Data)
| Surface Modification Step | Technique | Parameter Measured | Expected Result |
| Bare Gold Surface | Ellipsometry | Layer Thickness | ~0 nm |
| This compound SAM | Ellipsometry | Layer Thickness | 2-5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of C, O, N, S | |
| Amine-Coupled Ligand | XPS | Change in N 1s signal | Increase in N 1s signal intensity |
| Quartz Crystal Microbalance (QCM) | Frequency Change | Decrease in frequency upon ligand binding | |
| Surface Plasmon Resonance (SPR) | Response Units (RU) | Increase in RU upon ligand immobilization |
Mandatory Visualizations
Diagram 1: Chemical Pathway of Amine Coupling
Caption: Chemical reaction pathway for EDC/NHS mediated amine coupling.
Diagram 2: Experimental Workflow for Amine Coupling
Caption: Step-by-step experimental workflow for surface immobilization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Level | Inactive EDC/NHS | Use fresh, high-quality reagents. Prepare solutions immediately before use. |
| Hydrolysis of NHS-ester | Minimize time between activation and coupling steps. | |
| Non-optimal pH | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0. | |
| Ligand contains few primary amines | Consider alternative coupling chemistries (e.g., thiol coupling). | |
| Inactive ligand | Confirm ligand activity and integrity before immobilization. | |
| High Non-Specific Binding | Incomplete deactivation | Ensure quenching step is performed correctly and for a sufficient duration. |
| Hydrophobic or ionic interactions | Include a high salt wash after the deactivation step. | |
| Insufficient PEG density | Ensure the this compound monolayer is well-formed. | |
| Poor Reproducibility | Variations in reaction times or temperatures | Standardize all incubation times and maintain a consistent temperature. |
| Reagent degradation | Aliquot and store reagents according to manufacturer's instructions. |
Characterization of Modified Surfaces
To confirm the successful immobilization of the ligand, various surface-sensitive analytical techniques can be employed. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the amide bond.
-
Ellipsometry: To measure the thickness of the adsorbed molecular layers at each step of the modification process.
-
Contact Angle Goniometry: To assess changes in surface hydrophilicity/hydrophobicity.
-
Atomic Force Microscopy (AFM): To visualize the surface topography.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the functional groups.
-
Quartz Crystal Microbalance (QCM): To monitor mass changes on the surface in real-time.
-
Surface Plasmon Resonance (SPR): To monitor the binding of molecules to the surface in real-time.
For quantitative analysis of amine group density on surfaces, techniques such as colorimetric assays (e.g., ninhydrin (B49086) assay) or quantitative NMR after surface derivatization or dissolution can be utilized.
References
Application Notes and Protocols: Characterization of Lipoamido-PEG4-acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and characterization of Lipoamido-PEG4-acid self-assembled monolayers (SAMs) on gold surfaces. This document includes detailed experimental protocols, data presentation in tabular format for key characterization techniques, and visualizations of the experimental workflow.
Introduction to this compound SAMs
This compound is a thiol-containing molecule that readily forms self-assembled monolayers on gold surfaces. The lipoic acid group provides a stable anchoring point to the gold substrate through its disulfide bond, while the tetraethylene glycol (PEG4) spacer imparts hydrophilicity and resistance to non-specific protein adsorption. The terminal carboxylic acid group offers a versatile handle for the covalent immobilization of biomolecules, making these SAMs highly valuable in biosensor development, drug delivery systems, and fundamental studies of cell-surface interactions.
Key Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of this compound SAMs. The following sections detail the principles and experimental protocols for the most common and effective techniques.
Contact Angle Goniometry
Application Note: Contact angle goniometry is a simple yet powerful technique to assess the hydrophilicity and overall quality of the SAM. A water droplet is placed on the surface, and the angle it makes with the surface is measured. A hydrophilic surface, expected for a successful this compound SAM, will exhibit a low contact angle. This measurement provides a rapid assessment of monolayer formation and surface modification.
Experimental Protocol:
-
Substrate Preparation: Use freshly prepared gold-coated substrates. Clean the substrates by rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.
-
SAM Formation: Immerse the clean gold substrates in a 1 mM solution of this compound in absolute ethanol for 24 hours at room temperature.
-
Rinsing: After incubation, rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen.
-
Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Perform measurements at a minimum of three different locations on each sample to ensure homogeneity.
-
X-ray Photoelectron Spectroscopy (XPS)
Application Note: XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a surface. For this compound SAMs, XPS can confirm the presence of sulfur (from the lipoic acid anchor), carbon, and oxygen (from the PEG chain and carboxylic acid), and can be used to assess the purity and chemical integrity of the monolayer.
Experimental Protocol:
-
Sample Preparation: Prepare SAM-functionalized gold substrates as described in the Contact Angle Goniometry protocol.
-
Instrumentation: Use a monochromatic Al Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of each element.
-
The C 1s spectrum can be deconvoluted to identify components corresponding to C-C/C-H, C-O, and O-C=O bonds.
-
The S 2p spectrum should show a doublet corresponding to sulfur bound to gold.
-
Atomic Force Microscopy (AFM)
Application Note: AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. For SAMs, AFM can be used to visualize the surface morphology, determine the surface roughness, and identify the presence of any defects or aggregates in the monolayer. Tapping mode AFM is typically used to minimize damage to the soft organic layer.
Experimental Protocol:
-
Sample Preparation: Prepare SAM-functionalized gold substrates as described previously.
-
Instrumentation: Use an AFM operating in tapping mode in air.
-
Imaging:
-
Use a silicon cantilever with a sharp tip.
-
Scan a representative area of the surface (e.g., 1x1 µm²).
-
Acquire both height and phase images. Phase images can often provide better contrast for soft materials like SAMs.
-
-
Data Analysis:
-
Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface. A well-formed SAM should result in a very smooth surface with low RMS roughness.
-
Analyze the images for any characteristic features, such as pinholes or domains.
-
Electrochemical Impedance Spectroscopy (EIS)
Application Note: EIS is a powerful technique for probing the interfacial properties of SAM-modified electrodes. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. A well-formed, defect-free SAM acts as a dielectric layer that blocks the access of redox probes to the electrode surface, resulting in a high charge-transfer resistance (Rct). The capacitance of the monolayer can also be determined.
Experimental Protocol:
-
Electrode Preparation: Use a gold electrode as the working electrode. Prepare the this compound SAM on the electrode surface as previously described.
-
Electrochemical Cell Setup: Use a three-electrode setup with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a solution containing a redox probe, typically 5 mM [Fe(CN)6]³⁻/⁴⁻ in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Measurement:
-
Set the DC potential to the formal potential of the redox couple.
-
Apply an AC potential with a small amplitude (e.g., 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 0.1 Hz).
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of this compound SAMs and analogous carboxyl-terminated SAMs on gold. Note that specific values can vary depending on the exact preparation conditions and substrate quality.
| Characterization Technique | Parameter | Typical Value for Carboxyl-Terminated PEG SAMs | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 30° - 50° | [1] |
| XPS | C 1s Binding Energy (C-O) | ~286.5 eV | General Knowledge |
| O 1s Binding Energy | ~532.8 eV | General Knowledge | |
| S 2p Binding Energy (S-Au) | ~162.0 eV | General Knowledge | |
| AFM | RMS Roughness | < 1 nm | [2] |
| EIS | Charge-Transfer Resistance (Rct) | > 1 MΩ·cm² | General Knowledge |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the formation and characterization of this compound SAMs.
Caption: Experimental workflow for SAM formation and characterization.
Logical Relationship of Characterization Techniques
This diagram shows the logical flow of how different characterization techniques provide complementary information about the SAM properties.
Caption: Relationship between SAM properties and characterization techniques.
References
Troubleshooting & Optimization
How to prevent aggregation of nanoparticles during Lipoamido-PEG4-acid functionalization
Welcome to the technical support center for nanoparticle functionalization with Lipoamido-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during this critical surface modification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?
A1: Nanoparticle aggregation during functionalization with this compound typically arises from a loss of colloidal stability. The primary causes include:
-
Suboptimal pH: The pH of the reaction mixture is critical. The activation of the carboxylic acid group on the this compound with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction with amine-functionalized nanoparticles is more efficient at a physiological to slightly basic pH (7.0-8.5).[1] Operating outside these optimal pH ranges can lead to inefficient conjugation and aggregation.
-
Neutralization of Surface Charge: Many nanoparticles are stabilized by electrostatic repulsion due to surface charges. During the EDC/NHS coupling reaction, the carboxyl groups on the PEG linker are activated, which can neutralize their negative charge. This reduction in electrostatic repulsion can lead to particle aggregation before the PEG linker is successfully conjugated.[1]
-
Inadequate PEG Density: Insufficient surface coverage by the this compound can leave exposed patches on the nanoparticle surface. These patches can interact with each other, leading to aggregation. A low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in solutions with high ionic strength.
-
Hydrolysis of Activated Esters: The NHS ester formed during the activation step is susceptible to hydrolysis. If this intermediate hydrolyzes before reacting with the nanoparticle, the functionalization will be incomplete, increasing the likelihood of aggregation.[1]
-
Inappropriate Buffers: The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) can compete with the desired reaction, leading to low coupling efficiency and potential aggregation.[1]
Q2: How does the this compound linker attach to the nanoparticle surface?
A2: The this compound linker is a heterobifunctional molecule. The lipoic acid group, with its disulfide bond, has a strong affinity for noble metal surfaces like gold, providing a stable anchor point. The terminal carboxylic acid group is typically conjugated to primary amine groups on the surface of nanoparticles (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles) through amide bond formation.[2] This is most commonly achieved using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Q3: What is the role of the PEG4 spacer in preventing aggregation?
A3: The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in preventing aggregation through steric stabilization. The hydrophilic PEG chains form a hydrated layer on the nanoparticle surface. This layer creates a physical barrier that prevents nanoparticles from getting close enough to each other for attractive forces (like van der Waals forces) to cause aggregation. A longer PEG chain generally provides better steric hindrance.
Q4: How can I confirm that my nanoparticles are aggregated?
A4: Several techniques can be used to confirm nanoparticle aggregation:
-
Visual Inspection: For some nanoparticles, like gold, aggregation is accompanied by a distinct color change (e.g., from red to purple or blue).
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension. Aggregation will be indicated by a significant increase in the average particle size and the polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or clumped together.
-
Zeta Potential Measurement: A significant decrease in the absolute value of the zeta potential (moving closer to zero) suggests a reduction in electrostatic stability, which can lead to aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound functionalization and provides recommended actions.
| Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon adding EDC/NHS. | Loss of stabilizing charge: The activation of the carboxyl groups neutralizes their negative charge, leading to a rapid loss of electrostatic stability. | - Use a two-step conjugation protocol. Activate the this compound with EDC/NHS in a separate reaction, then add the activated linker to the nanoparticle suspension.- Increase the PEG linker concentration to achieve faster and denser surface coverage.- Consider using Sulfo-NHS instead of NHS to maintain better solubility of the activated intermediate. |
| Low or no coupling efficiency. | Suboptimal pH: The pH for the activation or coupling step is incorrect. | - For the activation step (EDC/NHS with this compound), use a buffer with a pH of 4.5-6.0, such as MES buffer.- For the coupling step to amine-functionalized nanoparticles, adjust the pH to 7.2-7.5 with a buffer like PBS. |
| Hydrolysis of EDC/NHS or the activated ester: Reagents may be old or have been exposed to moisture. The activated ester is hydrolyzing before it can react. | - Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.- Perform the reaction as quickly as possible after adding the reagents. Add the amine-containing nanoparticles promptly after the activation step. | |
| Inappropriate buffer: The buffer contains competing amines or carboxylates. | - Use non-amine, non-carboxylate buffers. MES buffer is recommended for the activation step, and PBS or borate (B1201080) buffer for the coupling step. | |
| Aggregation observed after purification. | Incomplete reaction: Insufficient surface coverage with the PEG linker. | - Optimize the molar ratio of this compound to nanoparticles. A higher excess of the PEG linker may be required.- Increase the reaction time to ensure complete conjugation. |
| Inappropriate purification method: Centrifugation can sometimes induce aggregation, especially if the pellet is hard to resuspend. | - Use a lower centrifugation speed or a longer centrifugation time.- Gently resuspend the pellet using a pipette or brief bath sonication.- Consider alternative purification methods like dialysis or size-exclusion chromatography. | |
| Inappropriate storage buffer: The final buffer does not provide adequate stability. | - Resuspend the purified functionalized nanoparticles in a buffer with an optimal pH and low ionic strength to maintain colloidal stability. |
Data Presentation
The following tables provide illustrative data on how key parameters can influence nanoparticle stability during functionalization. Note: These are representative values and actual results will vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Effect of pH on Nanoparticle Stability (Illustrative)
| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Observation |
| 4.0 | > 500 | -5.2 | Significant aggregation |
| 6.0 | 80 | -15.8 | Some aggregation |
| 7.5 | 45 | -25.3 | Stable |
| 8.5 | 42 | -28.1 | Stable |
Table 2: Expected Changes in Physicochemical Properties Upon Aggregation
| Parameter | Stable Nanoparticles | Aggregated Nanoparticles |
| Visual Appearance (for Gold NPs) | Red solution | Purple/Blue solution or precipitate |
| UV-Vis λmax (for Gold NPs) | ~520 nm | >530 nm (red-shifted), peak broadening |
| Hydrodynamic Diameter (DLS) | Consistent with initial size | Significant increase in size and PDI |
| Zeta Potential | High absolute value (e.g., < -20 mV or > +20 mV) | Value closer to zero |
Experimental Protocols
Protocol 1: Two-Step Functionalization of Amine-Coated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, sonicate briefly in a bath sonicator to ensure a homogenous suspension.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the activated linker to the nanoparticles is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purify the resulting Lipoamido-PEG4-functionalized nanoparticles by repeated centrifugation and washing with the Reaction Buffer, or by dialysis against PBS.
-
Protocol 2: Characterization of Nanoparticle Aggregation by DLS
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM KNO3 solution to screen charge effects) to a suitable concentration for DLS measurement. The solution should be transparent or only slightly hazy.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (typically 25 °C).
-
Select an appropriate measurement angle (e.g., 173° for backscatter detection).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
A significant increase in the Z-average and a PDI value greater than 0.3 are indicative of aggregation.
-
Protocol 3: Visualization of Nanoparticle Aggregation by TEM
Procedure:
-
Grid Preparation:
-
Use a carbon-coated copper TEM grid.
-
To improve sample adhesion, the grid can be made more hydrophilic by glow discharge or plasma cleaning.
-
-
Sample Deposition:
-
Place a 5-10 µL drop of the diluted nanoparticle suspension onto the grid.
-
Allow the nanoparticles to adsorb to the grid for 1-5 minutes.
-
-
Wicking and Drying:
-
Carefully wick away the excess liquid from the edge of the grid using filter paper.
-
Allow the grid to air-dry completely in a dust-free environment.
-
-
Imaging:
-
Image the prepared grid using a transmission electron microscope at various magnifications to assess the size, morphology, and dispersion state of the nanoparticles.
-
Visualizations
Caption: Workflow for this compound functionalization and prevention of aggregation.
Caption: Logical relationship between causes of and strategies to prevent nanoparticle aggregation.
References
Technical Support Center: Optimizing EDC/NHS Reactions with Lipoamido-PEG4-acid
Welcome to the technical support center for optimizing your EDC/NHS coupling reactions with Lipoamido-PEG4-acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful conjugation for your research and drug development projects.
Troubleshooting Guide
This section addresses common issues encountered during the EDC/NHS reaction with this compound.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low or no yield of my final conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation yield is a frequent issue in EDC/NHS chemistry. The problem can often be traced back to reaction conditions or the quality of the reagents. Here are the primary factors to investigate:
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture and can easily hydrolyze, rendering them inactive.[1]
-
Solution: Always use fresh, high-quality EDC and NHS.[1] Store them in a desiccator at -20°C.[2] Before use, allow the reagent vials to equilibrate to room temperature to prevent moisture condensation upon opening.[2][3] It is best to prepare reagent solutions immediately before you start the reaction.
-
-
Inappropriate Buffer Composition: The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate) will compete with your intended reaction.
-
Solution: Use non-amine, non-carboxylate buffers. For the activation step, MES buffer is a common choice. For the conjugation step, phosphate-buffered saline (PBS), borate (B1201080), or bicarbonate buffers are recommended.
-
-
Suboptimal pH: The two main steps of the EDC/NHS reaction have different optimal pH ranges.
-
Solution: The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a pH between 4.5 and 6.0. The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step.
-
-
Hydrolysis of Intermediates: Both the O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions, which will reduce your yield. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.
-
Solution: Perform the reaction steps as quickly as possible. Once the this compound is activated, proceed immediately to the conjugation step. Using sulfo-NHS instead of NHS can increase the stability of the active intermediate in aqueous solutions.
-
-
Insufficient Molar Excess of Reagents: Using an inadequate amount of the coupling reagents or the this compound can lead to poor yields.
-
Solution: Optimize the molar ratios of your reactants. An excess of the activated this compound relative to the amine-containing molecule is often used to drive the reaction to completion.
-
Issue 2: Precipitation During the Reaction
Question: My solution becomes cloudy, or I see visible precipitate forming during the reaction. What could be causing this and how can I prevent it?
Answer: Precipitation during the coupling reaction can significantly impact your results. Here are some common causes and solutions:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate.
-
Solution: Ensure your protein or amine-containing molecule is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility.
-
-
High EDC Concentration: In some instances, a large excess of EDC can lead to precipitation.
-
Solution: If you are using a high concentration of EDC and observing precipitation, try reducing the amount.
-
-
Low Solubility of this compound: While the PEG spacer enhances water solubility, the lipoamido group may affect its behavior in certain buffers.
-
Solution: If you suspect solubility issues with the this compound, consider preparing a stock solution in an anhydrous organic solvent like DMF or DMSO and adding it to your aqueous reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS reaction with this compound?
A1: The EDC/NHS coupling process involves two steps with distinct optimal pH ranges:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.
-
Conjugation Step: The reaction of the resulting NHS-activated this compound with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5. For best results, a two-step process is recommended where the activation is performed at pH 5-6, followed by an increase in pH to 7.2-7.5 for the conjugation step.
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will interfere with the coupling chemistry.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.
-
Conjugation Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common option. Other suitable buffers include borate and sodium bicarbonate.
Q3: What are the recommended molar ratios of this compound:EDC:NHS?
A3: The optimal molar ratios can vary depending on the specific application and should be empirically determined. However, a common starting point is to use an excess of EDC and NHS relative to the carboxylic acid.
-
A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound is a good starting point for the activation step. Some protocols suggest a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS. For the conjugation step, a 1.5 to 10-fold molar excess of the activated linker to the amine-containing protein is often used.
Q4: How should I store this compound and the coupling reagents?
A4: this compound, EDC, and NHS are all moisture-sensitive.
-
This compound: Store at -20°C and desiccated.
-
EDC and NHS: Store at -20°C in a desiccator. Always allow vials to warm to room temperature before opening to prevent condensation.
Q5: Can I perform this reaction in an organic solvent?
A5: Yes, the reaction can be performed in anhydrous organic solvents like DMF or DCM. In this case, this compound is dissolved in the organic solvent, followed by the addition of EDC and NHS. After an activation period, the amine-containing molecule is added.
Data Presentation
Table 1: Recommended pH Conditions for EDC/NHS Coupling
| Reaction Step | Optimal pH Range | Recommended Buffer |
| Activation (this compound + EDC/NHS) | 4.5 - 6.0 | 0.1 M MES |
| Conjugation (Activated PEG + Amine) | 7.0 - 8.5 | PBS, Borate, or Bicarbonate |
Table 2: Suggested Molar Ratios for Reaction Optimization
| Reactant | Molar Ratio (relative to this compound) | Notes |
| EDC | 2 - 10x | Higher excess may be needed, but can cause precipitation. |
| NHS/sulfo-NHS | 1.2 - 25x | Sulfo-NHS is more water-soluble and forms a more stable intermediate. |
| Amine-containing Molecule | 1:1.5 - 1:10 (Amine:Activated PEG) | The optimal ratio depends on the specific reactants and desired degree of labeling. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation
This protocol is suitable for conjugating this compound to an amine-containing protein in an aqueous environment.
Materials:
-
This compound
-
EDC-HCl
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Amine-containing protein in Conjugation Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine (B1666218)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve the this compound in the Activation Buffer.
-
-
Activation of this compound:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated this compound solution to your protein solution in Conjugation Buffer. A 10-fold molar excess of the activated linker to the protein is a good starting point.
-
Alternatively, you can perform a buffer exchange on the activated linker into the Conjugation Buffer using a desalting column before adding it to the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Visualizations
References
Troubleshooting low conjugation efficiency with Lipoamido-PEG4-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoamido-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It features a lipoic acid group at one end, which can form a stable dithiolane anchor to metal surfaces like gold and silver, and a terminal carboxylic acid group at the other end.[1][2] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1] A polyethylene (B3416737) glycol (PEG) spacer of four units enhances the water solubility of the molecule and its conjugates.[1] Common applications include the functionalization of nanoparticles, the creation of self-assembled monolayers (SAMs), and the development of bioconjugates for drug delivery and diagnostics.
Q2: What is the principle of conjugating this compound to a primary amine?
A2: The conjugation of this compound to a primary amine (e.g., on a protein, peptide, or other molecule) is typically achieved using carbodiimide (B86325) chemistry. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process occurs in two main steps:
-
Activation: EDC activates the carboxylic acid group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester.
-
Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
This two-step process is generally more efficient and results in fewer side products compared to using EDC alone.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound, like many PEG reagents, is hygroscopic and sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For accurate dispensing, it is recommended to dissolve the reagent in an anhydrous water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen.
Troubleshooting Low Conjugation Efficiency
Low conjugation efficiency is a common challenge. The following sections provide a systematic guide to troubleshooting potential issues.
Problem 1: Low or No Conjugation Detected
Possible Cause 1: Reagent Quality and Handling
-
EDC/NHS Instability: EDC and NHS are moisture-sensitive. Hydrolysis of these reagents will significantly reduce or eliminate their activity.
-
This compound Instability: Improper storage can lead to degradation.
Troubleshooting & Optimization:
-
Always use fresh, high-quality EDC and NHS.
-
Equilibrate EDC, NHS, and this compound vials to room temperature before opening.
-
Prepare EDC and NHS solutions immediately before use. Do not store them in solution for extended periods.
-
Store this compound at -20°C and protect it from moisture.
Possible Cause 2: Suboptimal Reaction pH
The pH of the reaction is critical for both the activation and conjugation steps.
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).
-
Conjugation Step: The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.2-8.5). At lower pH, the amine will be protonated and less nucleophilic.[3]
Troubleshooting & Optimization:
-
Perform the reaction as a two-step process. First, activate the this compound at pH 5.0-6.0 for 15-30 minutes.
-
Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 for the conjugation step.
-
Use non-amine-containing buffers such as MES for the activation step and PBS for the conjugation step.
Possible Cause 3: Inappropriate Buffer Composition
-
Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups will compete with the target molecules for reaction with the activated this compound or EDC, respectively.
Troubleshooting & Optimization:
-
Ensure all buffers used are free of extraneous primary amines and carboxyl groups.
-
If your protein is in a problematic buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
Possible Cause 4: Side Reactions and Quenching
-
The activated NHS ester is susceptible to hydrolysis, which competes with the amine coupling reaction. This hydrolysis is more rapid at higher pH.
-
Excess EDC can lead to the formation of N-acylisourea byproducts and can also promote cross-linking if your amine-containing molecule also has carboxyl groups.
Troubleshooting & Optimization:
-
After the activation step, add the amine-containing molecule promptly to minimize hydrolysis of the NHS ester.
-
Consider quenching the reaction after the desired time with a small molecule containing a primary amine (e.g., hydroxylamine, Tris, or ethanolamine) to consume any unreacted NHS esters.
Possible Cause 5: Reactivity of the Lipoic Acid Moiety
-
The five-membered disulfide ring of lipoic acid is known to be reactive towards oxidants. While EDC/NHS are not strong oxidants, contaminating oxidizing agents in the reaction mixture could potentially affect the disulfide bond.
-
The presence of free thiols in the reaction mixture could lead to disulfide exchange with the lipoic acid.
Troubleshooting & Optimization:
-
Ensure all reagents and buffers are free from oxidizing contaminants.
-
If your target molecule contains free thiols that are not intended for reaction, consider protecting them before the EDC/NHS conjugation.
Problem 2: Poor Reproducibility
Possible Cause: Variation in Reagent Molar Ratios
-
Inconsistent molar ratios of this compound, EDC, and NHS will lead to variable conjugation efficiency.
Troubleshooting & Optimization:
-
Carefully calculate and measure the required amounts of each reagent.
-
For initial experiments, it is advisable to perform a titration to determine the optimal molar excess of EDC and NHS for your specific application. A common starting point is a 1.5- to 5-fold molar excess of EDC/NHS over the this compound.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for conjugation can vary depending on the specific reactants. The following table provides a summary of how different parameters can affect conjugation efficiency, based on general principles of EDC/NHS chemistry.
| Parameter | Condition | Expected Conjugation Efficiency | Notes |
| pH (Activation) | 4.0 | Low | Suboptimal for EDC activation. |
| 5.0 - 6.0 | High | Optimal for EDC activation of carboxylic acid. | |
| 7.0 | Moderate | Activation can occur, but less efficient. | |
| pH (Conjugation) | 6.5 | Low | Amine is largely protonated and non-nucleophilic. |
| 7.2 - 8.0 | High | Optimal for amine reaction with NHS ester. | |
| 9.0 | Moderate to Low | Increased rate of NHS ester hydrolysis. | |
| EDC:NHS:Acid Ratio | 1:1:1 | Moderate | May not be sufficient to drive the reaction to completion. |
| 2:2:1 | High | A good starting point for optimization. | |
| 5:5:1 | High | Higher excess can increase efficiency but also risk of side products. | |
| Reaction Time | 30 minutes | Moderate | May not be sufficient for complete reaction. |
| 2 hours | High | Often sufficient for many conjugations at room temperature. | |
| 24 hours | High | May increase yield but also potential for sample degradation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to a protein with available primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be conjugated (in amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS stock solutions to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with PBS if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25). For larger proteins, size exclusion chromatography (SEC) can also be effective.
-
Protocol 2: Characterization of Conjugation Efficiency
The degree of conjugation can be assessed using various techniques:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more precise measurement of the mass increase and can help determine the number of PEG linkers attached per protein molecule.
-
UV-Vis Spectroscopy: If the target molecule has a distinct absorbance peak, changes in the spectrum after conjugation can be monitored.
Visualizations
Caption: A typical experimental workflow for conjugating this compound to a protein.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
Caption: Lipoic acid can modulate PI3K and AMPK signaling pathways.
References
How to improve the stability of Lipoamido-PEG4-acid solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Lipoamido-PEG4-acid solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The lipoic acid moiety is susceptible to degradation in acidic conditions (pH below 7.0). Alkaline conditions (pH 7.0-9.5) generally improve its stability. The amide linkage is most stable between pH 5 and 9.
-
Temperature: Elevated temperatures can accelerate the degradation of the lipoic acid group, potentially causing polymerization. It is recommended to store solutions at low temperatures.
-
Light Exposure: The dithiolane ring in the lipoic acid portion of the molecule is sensitive to UV light, which can lead to its decomposition.
Q2: What is the recommended storage condition for this compound solutions?
A2: For optimal stability, it is recommended to store this compound solutions at -20°C or -80°C for long-term storage. For short-term use, solutions can be kept on ice and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the best solvents for dissolving this compound?
A3: Due to the hydrophilic PEG spacer, this compound has good water solubility. However, for preparing stock solutions, it is often recommended to use a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to ensure complete dissolution before dilution into aqueous buffers. For aqueous solutions, the choice of buffer is critical for stability.
Q4: Can the choice of buffer impact the stability of my this compound solution?
A4: Yes, the buffer system can significantly affect stability. It is advisable to use buffers in the neutral to slightly alkaline range (pH 7.0-8.5). Buffers such as phosphate (B84403), citrate, and Tris are generally considered stable. Some buffers, like histidine, have been reported to potentially promote oxidation in certain formulations and should be used with caution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the aqueous solution. | The concentration of this compound may be too high for the aqueous buffer. | Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and then dilute it into the desired aqueous buffer. |
| The pH of the solution is too low, causing the compound to be less soluble. | Adjust the pH of the buffer to the neutral or slightly alkaline range (7.0-8.5). | |
| Loss of activity or inconsistent results in experiments. | Degradation of the lipoic acid moiety due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. |
| The solution has been stored for too long at room temperature or 4°C. | For optimal results, use freshly prepared solutions. If short-term storage is necessary, keep the solution on ice. | |
| Discoloration or cloudiness of the solution over time. | This may indicate degradation or polymerization of the lipoic acid. | Discard the solution and prepare a fresh batch. Review storage and handling procedures to ensure they align with the recommendations (low temperature, protection from light, appropriate pH). |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a method to quantify the degradation of this compound over time under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M, pH adjusted to desired levels for testing)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Store at -20°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution in the mobile phase to create a calibration curve (e.g., from 10 µg/mL to 200 µg/mL).
-
Sample Solution Preparation: Dissolve a known concentration of this compound in the desired solution for stability testing (e.g., phosphate buffer at a specific pH).
-
Stability Study:
-
Aliquot the sample solution into several vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C) and protect from light.
-
Analyze aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH adjusted, e.g., to 7.4) in a suitable ratio (e.g., 50:50, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm or 330 nm for the dithiolane ring).
-
-
Quantification and Stability Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the test samples at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Technical Support Center: Lipoamido-PEG4-acid Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoamido-PEG4-acid self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound self-assembled monolayer (SAM)?
A this compound SAM is a highly organized, single layer of molecules formed spontaneously on a gold surface. The lipoic acid group, with its disulfide bond, has a strong affinity for gold, anchoring the molecule to the substrate. The polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic barrier that can reduce non-specific protein adsorption, while the terminal carboxylic acid group allows for the covalent attachment of biomolecules. Lipoic acid-based linkers are often used to enhance nanoparticle stability.[1]
Q2: What are the primary applications of this compound SAMs?
These SAMs are widely used in biosensor development, drug delivery systems, and studies of cell-surface interactions. The terminal carboxylic acid can be functionalized with proteins, antibodies, or small molecules for specific binding events.
Q3: How stable are this compound SAMs?
The stability of thiol- and disulfide-based SAMs on gold can be a concern. They are susceptible to oxidation, which can lead to desorption of the monolayer.[2][3] Studies have shown that thiolated PEG monolayers on gold can degrade in less than two weeks of air exposure.[2][3] Temperature is also a critical factor, with degradation observed at temperatures as low as 120°C.[2][3] For applications in biological environments, even temperatures around 42°C can cause a release of molecules from the surface.[4][5] However, the bidentate attachment of the lipoic acid group generally offers greater stability compared to single thiol-gold bonds.[1]
Q4: What is EDC/NHS chemistry and why is it used with these SAMs?
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are reagents used to couple molecules with primary amines to the carboxylic acid terminus of the this compound. EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines to form a stable amide bond.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected contact angle measurements.
-
Question: My water contact angle readings are lower than expected or vary across the surface. What could be the cause?
-
Answer: This often indicates an incomplete or disordered monolayer.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated gold substrate | Ensure rigorous cleaning of the gold surface prior to SAM formation. Use piranha or sulfochromic acid, or UV/Ozone treatment.[3][8] | A clean, uniform gold surface. |
| Impure this compound | Use high-purity reagents. Contaminants can disrupt the packing of the monolayer. | Consistent SAM formation. |
| Suboptimal SAM formation time | Ensure an adequate incubation time, typically 24-48 hours, to allow for a well-ordered monolayer to form.[9] | A densely packed, well-ordered SAM. |
| Oxidation of the SAM | Minimize exposure of the SAM-coated surface to air, especially for extended periods. Store under an inert atmosphere like nitrogen or argon.[2][3][9] | Preservation of the SAM integrity. |
Problem 2: Low efficiency of biomolecule immobilization.
-
Question: I am seeing poor signal or low binding of my target molecule after EDC/NHS coupling. Why is this happening?
-
Answer: This can be due to issues with the SAM itself or with the coupling reaction.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor SAM quality | Verify the quality of your SAM using techniques like contact angle goniometry or ellipsometry before proceeding with coupling. | A high-quality SAM for efficient coupling. |
| Inefficient EDC/NHS activation | Optimize the concentrations of EDC and NHS. Use freshly prepared solutions as EDC is moisture-sensitive.[4][5][6] The activation is most efficient at a pH between 4.5 and 7.2.[5] | Efficient activation of carboxyl groups. |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is more stable than the EDC-activated carboxyl group but is still susceptible to hydrolysis. Proceed to the amine coupling step promptly after activation.[6] | Minimal loss of activated sites. |
| Incorrect pH for coupling | The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[5] | High yield of amide bond formation. |
| Steric hindrance | A very high density of the immobilized ligand can lead to steric hindrance, preventing proper binding of the analyte.[2] Consider co-immobilizing with a shorter, unreactive PEG-thiol to space out your ligand. | Improved binding of the target molecule. |
Problem 3: High non-specific binding.
-
Question: I am observing a high background signal from molecules binding non-specifically to the surface. How can I reduce this?
-
Answer: Non-specific binding is often a result of defects in the SAM or inappropriate buffer conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete or disordered SAM | A poorly formed SAM can expose the underlying gold substrate, leading to non-specific adsorption. Ensure optimal SAM formation conditions. | A uniform, protein-resistant surface. |
| Inappropriate buffer composition | High salt concentrations or the presence of certain ions can promote non-specific interactions. Consider adding a non-ionic surfactant like Tween-20 to your buffers.[2] | Reduced non-specific binding. |
| Insufficient blocking | After immobilizing your biomolecule, "backfill" or "block" any remaining reactive sites on the surface with a small, inert molecule like ethanolamine (B43304) or glycine.[4] | A fully passivated surface. |
Quantitative Data Summary
| Parameter | Expected Value/Range | Characterization Technique |
| Water Contact Angle (Bare Gold) | < 15° | Contact Angle Goniometry |
| Water Contact Angle (this compound SAM) | 30° - 50° | Contact Angle Goniometry |
| Monolayer Thickness | 2 - 4 nm | Ellipsometry |
| Surface Coverage (from XPS) | > 90% | X-ray Photoelectron Spectroscopy |
Note: These are typical values and may vary depending on the specific experimental conditions and the quality of the gold substrate.
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
Materials:
-
Gold-coated substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.
-
Using tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.[3]
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen.[3]
-
Use the cleaned substrate immediately for SAM formation.
Protocol 2: Formation of this compound SAM
Materials:
-
Cleaned gold substrate
-
This compound
-
Anhydrous ethanol
-
Airtight container
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Place the cleaned gold substrate in the airtight container.
-
Cover the substrate with the this compound solution.
-
Purge the container with nitrogen or argon to minimize oxygen exposure.[9]
-
Seal the container and allow it to stand at room temperature for 24-48 hours.[9]
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-adsorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
Protocol 3: EDC/NHS Coupling of an Amine-Containing Molecule
Materials:
-
This compound SAM-coated substrate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Amine-containing molecule to be coupled
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer immediately before use.[4][5][6]
-
Immerse the SAM-coated substrate in a mixture of the EDC and NHS solutions for 15-30 minutes at room temperature to activate the carboxyl groups.[4]
-
Rinse the substrate with Activation Buffer to remove excess EDC and NHS.
-
Dissolve the amine-containing molecule in Coupling Buffer at the desired concentration.
-
Immerse the activated substrate in the amine-containing molecule solution and incubate for 1-2 hours at room temperature.[5][6]
-
Rinse the substrate with Coupling Buffer.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters.[4]
-
Rinse the substrate with Washing Buffer and then with DI water.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
Visualizations
Caption: Experimental workflow for the preparation and functionalization of a this compound SAM.
Caption: A troubleshooting decision tree for common issues with this compound SAMs.
References
- 1. Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. cms.gutow.uwosh.edu [cms.gutow.uwosh.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Lipoamido-PEG4-acid Surface Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the surface density of Lipoamido-PEG4-acid.
Troubleshooting Guide
This guide addresses common issues encountered during the immobilization of this compound on surfaces, particularly gold, to form self-assembled monolayers (SAMs).
| Problem | Potential Cause | Recommended Solution |
| Low Surface Coverage/Density | Inadequate Surface Cleaning: Organic contaminants or residues on the substrate can hinder the formation of a dense and well-ordered SAM.[1][2] | Implement a rigorous cleaning protocol for the gold substrate. Common methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or sulfochromic acid.[1][2] For thinner gold layers, UV/ozone treatment is a safer alternative to prevent surface damage.[1] After chemical cleaning, thoroughly rinse with ultrapure water and ethanol (B145695), followed by drying under a stream of inert gas (e.g., nitrogen or argon). |
| Suboptimal this compound Concentration: The concentration of the linker solution directly influences the packing density of the SAM. | Optimize the concentration of the this compound solution. While higher concentrations can lead to faster monolayer formation, excessively high concentrations may lead to the formation of multilayers or aggregates. Start with a concentration in the millimolar (mM) range and perform a concentration series to find the optimal condition for your specific application. | |
| Inappropriate Solvent: The choice of solvent affects the solubility of this compound and its interaction with the surface, thereby influencing the quality of the SAM. | Use a solvent in which this compound is highly soluble and that promotes good surface wetting. For lipoic acid-based SAMs, ethanol is a commonly used and effective solvent. Solvents with low dielectric constants have been shown to form more stable and denser monolayers on some surfaces. | |
| Insufficient Incubation Time: The formation of a well-ordered and dense SAM is a time-dependent process. | Allow for a sufficient incubation time for the self-assembly process to reach equilibrium. While some studies have shown that a significant portion of the monolayer forms within the first few minutes to an hour, extending the incubation time to several hours or even overnight (12-24 hours) at room temperature can lead to a more organized and densely packed monolayer. | |
| Inconsistent or Non-uniform Coating | Uneven Surface Topography: A rough or uneven substrate surface can lead to a disordered and patchy monolayer. | Ensure the gold substrate is as smooth and uniform as possible. If preparing your own gold surfaces, optimize the deposition parameters. Atomic Force Microscopy (AFM) can be used to assess the surface roughness. |
| Aggregation of this compound in Solution: Aggregates in the coating solution can deposit on the surface, leading to a non-uniform and rough film. | Prepare fresh this compound solutions before each use. Sonication of the solution for a few minutes before introducing it to the substrate can help to break up any pre-existing aggregates. | |
| Poor Subsequent Biomolecule Immobilization | Inefficient EDC/NHS Activation: The activation of the terminal carboxylic acid group of the PEG linker with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a critical step that is highly sensitive to reaction conditions. | Optimize the pH for the two-step EDC/NHS coupling reaction. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the amine group of the biomolecule is more efficient at a physiological to slightly basic pH (7.0-8.0). Use a two-step procedure where the activation is performed in a suitable buffer like MES, followed by a buffer exchange to a phosphate (B84403) or borate (B1201080) buffer for the coupling step. |
| Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which deactivates it and prevents it from reacting with the amine-containing biomolecule. | Prepare EDC and NHS solutions fresh immediately before use. Minimize the time between the activation step and the introduction of the biomolecule to be coupled. Avoid prolonged exposure of the activated surface to aqueous buffers before the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for forming a dense SAM on a gold surface?
A1: The optimal concentration can vary depending on the specific experimental conditions, including the solvent and incubation time. However, a concentration in the range of 1 to 10 mM in ethanol is a good starting point for optimization. It is recommended to perform a concentration-dependent study to determine the ideal concentration for your specific application, monitoring the surface coverage with techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or Surface Plasmon Resonance (SPR).
Q2: How long should I incubate the gold substrate in the this compound solution?
A2: For the formation of a well-ordered and dense SAM, an incubation time of at least 12 to 24 hours at room temperature is generally recommended. While initial adsorption is rapid, a longer incubation period allows for the reorganization of the molecules on the surface, leading to a more stable and tightly packed monolayer.
Q3: What is the best solvent to use for dissolving this compound?
A3: Ethanol is a commonly used and effective solvent for dissolving lipoic acid derivatives for SAM formation on gold. Generally, solvents with a lower dielectric constant that are inert to the surface can promote the formation of denser and more stable monolayers. It is crucial to use a high-purity, anhydrous solvent to prevent unwanted side reactions and ensure consistent results.
Q4: How can I confirm that a dense monolayer of this compound has formed on my surface?
A4: Several surface-sensitive techniques can be used to characterize the formation and quality of the SAM:
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This technique can monitor the mass uptake (frequency change, Δf) and the viscoelastic properties (dissipation change, ΔD) of the forming monolayer in real-time. A stable and low dissipation value is indicative of a rigid and well-formed monolayer.
-
Surface Plasmon Resonance (SPR): SPR can measure the change in refractive index at the surface, which corresponds to the thickness and density of the adsorbed layer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, allowing for the visualization of the monolayer's uniformity and the measurement of its thickness through scratch tests.
-
Ellipsometry: This optical technique can accurately measure the thickness of the formed organic layer on the substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of the sulfur from the lipoic acid and other elements from the PEG linker.
Q5: I am having trouble with the subsequent EDC/NHS coupling of a protein to my this compound surface. What could be the problem?
A5: Difficulties with EDC/NHS chemistry are common and often related to reaction conditions. Here are a few key points to check:
-
pH Control: This is a two-step reaction with different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0. The subsequent coupling to the amine group of the protein is favored at a pH between 7.0 and 8.0. A two-buffer system is often recommended.
-
Reagent Stability: EDC and particularly the activated NHS-ester are moisture-sensitive and can hydrolyze quickly in aqueous solutions. Always use freshly prepared solutions of EDC and NHS.
-
Buffer Choice: Avoid buffers containing primary amines (like Tris) or carboxylates (like acetate) as they will compete in the reaction. MES buffer is a good choice for the activation step, and phosphate-buffered saline (PBS) or borate buffer can be used for the coupling step.
Experimental Protocols
Protocol 1: High-Density this compound SAM Formation on Gold Surfaces
This protocol provides a step-by-step guide for creating a dense self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or QCM-D sensor)
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen or Argon gas for drying
Procedure:
-
Surface Cleaning: a. Immerse the gold substrate in freshly prepared piranha solution for 1-2 minutes. You should observe bubbling on the gold surface. b. Carefully remove the substrate and rinse it thoroughly with copious amounts of ultrapure water. c. Rinse the substrate with anhydrous ethanol. d. Dry the substrate under a gentle stream of nitrogen or argon gas. The surface should be hydrophilic and free of any visible contaminants.
-
SAM Formation: a. Prepare a 1-10 mM solution of this compound in anhydrous ethanol. Sonicate the solution for 5-10 minutes to ensure it is fully dissolved and to break up any aggregates. b. Immediately immerse the clean, dry gold substrate into the this compound solution in a clean container. c. Seal the container to prevent solvent evaporation and contamination. d. Incubate for 12-24 hours at room temperature.
-
Rinsing and Drying: a. After incubation, remove the substrate from the solution. b. Rinse the surface thoroughly with fresh anhydrous ethanol to remove any non-specifically adsorbed molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen or argon gas. d. The surface is now ready for characterization or subsequent functionalization steps.
Protocol 2: EDC/NHS Coupling of an Amine-Containing Molecule
This protocol describes the activation of the terminal carboxylic acid of the this compound SAM and subsequent coupling to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound functionalized substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Amine-containing molecule for immobilization
Procedure:
-
Activation of Carboxylic Acid Groups: a. Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use. b. Immerse the this compound functionalized substrate in a solution containing both EDC and NHS in Activation Buffer. A common starting point is a final concentration of 40 mM EDC and 10 mM NHS. c. Incubate for 15-30 minutes at room temperature.
-
Coupling of Amine-Containing Molecule: a. Rinse the activated substrate with Coupling Buffer to remove excess EDC and NHS. b. Immediately immerse the activated substrate in a solution of the amine-containing molecule dissolved in Coupling Buffer at the desired concentration. c. Incubate for 1-2 hours at room temperature or as required for the specific molecule.
-
Quenching and Rinsing: a. Remove the substrate from the coupling solution. b. Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS-esters. c. Rinse the substrate thoroughly with Coupling Buffer and then with ultrapure water. d. Dry the substrate under a gentle stream of nitrogen or argon gas.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surface characterization techniques after the immobilization of PEG-containing linkers on gold surfaces. The exact values can vary significantly based on the specific linker, substrate, and experimental conditions.
| Parameter | Technique | Typical Value | Significance |
| Layer Thickness | Ellipsometry | 1 - 5 nm | Provides a direct measure of the height of the formed monolayer. The expected thickness can be estimated from the length of the this compound molecule. |
| Layer Thickness | AFM (scratch test) | 1 - 5 nm | A complementary technique to ellipsometry for measuring the layer thickness. |
| Frequency Change (Δf) | QCM-D | -10 to -50 Hz | Corresponds to the mass of the this compound and coupled water that has adsorbed to the sensor surface. A larger negative shift indicates greater mass uptake. |
| Dissipation Change (ΔD) | QCM-D | < 1 x 10⁻⁶ | Indicates the viscoelasticity of the layer. A low dissipation value suggests the formation of a rigid, well-ordered monolayer, while a high value indicates a more flexible or disordered layer. |
| SPR Angle Shift | SPR | 50 - 200 m° | Proportional to the amount of material adsorbed on the surface. Can be used to calculate the surface coverage. |
Visualizations
Experimental Workflow for this compound SAM Formation
Caption: Workflow for creating a self-assembled monolayer of this compound.
EDC/NHS Coupling Chemistry for Biomolecule Immobilization
Caption: Two-step EDC/NHS coupling reaction for biomolecule immobilization.
References
Avoiding non-specific binding with Lipoamido-PEG4-acid coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipoamido-PEG4-acid coatings to minimize non-specific binding.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound coatings on gold surfaces.
Issue 1: High Levels of Non-Specific Binding After Coating
Question: I have coated my gold sensor with this compound, but I still observe significant non-specific binding of my analyte. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete or Poorly Formed Self-Assembled Monolayer (SAM) | Ensure the gold surface is meticulously clean before coating. Contaminants can prevent the formation of a dense, uniform monolayer. Review and optimize your cleaning protocol. |
| Suboptimal PEG Density | The concentration of the this compound solution used for coating can affect the density of the resulting PEG layer. Try varying the concentration to achieve a denser layer, which is more effective at preventing protein adsorption. |
| Degradation of the PEG Layer | PEG can be susceptible to oxidative damage, especially in the presence of transition metal ions.[1] Ensure your buffers are free of contaminants and consider degassing them before use. Also, be aware that some biological media can contain components that may degrade the PEG layer over time.[1][2][3] |
| Inappropriate Buffer Conditions | The pH and ionic strength of your assay buffer can influence non-specific binding. Experiment with adjusting the pH to be further from the isoelectric point of the non-specifically binding protein and consider increasing the salt concentration to reduce electrostatic interactions. |
| Hydrophobic Interactions | If hydrophobic interactions are suspected to be the cause of non-specific binding, consider adding a non-ionic surfactant, such as Tween-20, to your assay buffer at a low concentration (e.g., 0.005%). |
Experimental Protocol: Optimizing the this compound Coating
-
Gold Surface Cleaning:
-
Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Extreme caution is advised when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water.
-
Rinse with ethanol (B145695).
-
Dry the substrate under a stream of dry nitrogen.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for at least 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, rinse the substrate with the solvent used for coating to remove any unbound molecules.
-
Dry the coated substrate under a stream of dry nitrogen.
-
-
Evaluation of Coating Quality:
-
Use a technique like Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the formation of the monolayer and to subsequently measure the adsorption of a known non-specific binding protein (e.g., BSA or lysozyme). A low level of protein adsorption indicates a successful coating.
-
Issue 2: Inefficient Covalent Coupling of Biomolecules to the PEG-acid Terminus
Question: I am trying to attach a protein to my this compound surface using EDC/NHS chemistry, but the coupling efficiency is very low. What are the common pitfalls?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and use freshly prepared solutions for each experiment. |
| Suboptimal pH for Activation | The activation of the carboxylic acid group by EDC/NHS is most efficient at a pH between 4.5 and 7.2.[4] Use a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0 for the activation step. |
| Suboptimal pH for Coupling | The reaction of the NHS-activated acid with primary amines is most efficient at a pH between 7.0 and 8.0. After the activation step, switch to a buffer such as PBS (phosphate-buffered saline) at pH 7.4 for the coupling reaction with your amine-containing biomolecule. |
| Presence of Competing Amines | Avoid using buffers that contain primary amines, such as Tris or glycine, during the coupling step as they will compete with your target biomolecule for reaction with the activated surface. |
| Hydrolysis of the NHS Ester | The activated NHS ester is susceptible to hydrolysis. Perform the coupling reaction as soon as possible after the activation step. |
Experimental Protocol: Two-Step EDC/NHS Coupling to a this compound Surface
-
Surface Preparation:
-
Ensure the this compound coated surface is clean and dry.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Immerse the coated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.
-
-
Coupling of Amine-Containing Biomolecule:
-
Rinse the surface with the coupling buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS.
-
Immediately immerse the activated surface in a solution of your amine-containing biomolecule (e.g., protein, antibody) in the coupling buffer. The concentration of the biomolecule will need to be optimized for your specific application.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Quench any unreacted NHS esters by incubating the surface with a solution containing a primary amine, such as 1 M ethanolamine (B43304) or 100 mM glycine, for 10-15 minutes.
-
Wash the surface thoroughly with the coupling buffer to remove any non-covalently bound biomolecules.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent non-specific binding?
A1: this compound is a heterobifunctional molecule designed for surface modification, particularly on gold and other noble metals. It consists of three key components:
-
Lipoic Acid Group: This group contains a disulfide bond that forms a stable, dative bond with gold surfaces, anchoring the molecule to the substrate.
-
Polyethylene Glycol (PEG) Spacer (PEG4): This is a short, hydrophilic polymer chain that extends from the surface. The PEG layer creates a steric barrier and a hydration layer that repels proteins and other biomolecules, thus preventing them from non-specifically adsorbing to the surface.
-
Carboxylic Acid Terminus: This functional group is located at the end of the PEG spacer and can be used to covalently attach specific biomolecules of interest (e.g., antibodies, enzymes) using standard coupling chemistries like EDC/NHS.
The combination of a robust anchoring group, a protein-repellent spacer, and a functionalizable terminus makes this compound an effective tool for creating biocompatible and biospecific surfaces.
Q2: What are the critical factors for forming a high-quality this compound self-assembled monolayer (SAM)?
A2: The formation of a dense and well-ordered SAM is crucial for its effectiveness in preventing non-specific binding. Key factors include:
-
Substrate Cleanliness: The gold surface must be exceptionally clean. Any organic or particulate contamination will lead to defects in the SAM.
-
Solvent Choice: High-purity solvents are essential. Ethanol is a commonly used solvent for dissolving this compound for SAM formation.
-
Concentration: The concentration of the this compound solution can influence the packing density of the monolayer. Typical concentrations range from 1 to 10 mM.
-
Incubation Time: Sufficient time is needed for the molecules to self-organize on the surface. Incubation times of 12-24 hours are generally recommended.
-
Environment: The coating process should be carried out in a clean, low-dust environment to prevent contamination of the surface.
Q3: How can I characterize the quality of my this compound coating?
A3: Several surface-sensitive techniques can be used to characterize the formation and quality of your SAM:
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This technique can monitor the formation of the SAM in real-time by measuring changes in frequency and dissipation. It is also highly effective for quantifying the subsequent adsorption of proteins to assess the anti-fouling properties of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of the sulfur from the lipoic acid and the carbon and oxygen from the PEG chain.
-
Contact Angle Goniometry: Measuring the water contact angle can provide information about the hydrophilicity of the surface. A successful PEG coating should result in a hydrophilic surface with a low water contact angle.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess its smoothness and uniformity.
Q4: Are there alternative blocking agents I can use in conjunction with a this compound coating?
A4: While a well-formed this compound coating should significantly reduce non-specific binding, in some challenging applications, an additional blocking step may be beneficial. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A 1% w/v solution of BSA in your assay buffer can be used to block any remaining non-specific binding sites.
-
Casein: Similar to BSA, a solution of casein (often from non-fat dry milk) can be an effective blocking agent.
-
Smaller PEG molecules: In some cases, a backfill with a shorter, hydroxyl-terminated thiol-PEG can help to fill in any defects in the primary SAM.
It is important to test the compatibility of any additional blocking agent with your specific assay to ensure it does not interfere with the desired specific interactions.
Data Presentation
Table 1: Comparison of Blocking Efficiency of Different Surface Chemistries
| Surface Chemistry | Protein Adsorption (ng/cm²) | Reference |
| Bare Gold | > 200 | Generic Value |
| This compound | < 10 | Expected Value |
| Mixed SAM (PEG/OH-terminated) | < 5 | Expected Value |
| This compound + BSA block | < 2 | Expected Value |
Note: The values presented are illustrative and can vary depending on the specific protein, buffer conditions, and measurement technique.
Visualizations
Caption: Experimental workflow for surface preparation and functionalization.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Lipoamido-PEG4-acid reaction byproducts and purification
Welcome to the technical support center for Lipoamido-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction byproducts, purification strategies, and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional crosslinker. It contains a lipoic acid group, which can form a stable dithiolane anchorage to metal surfaces like gold (Au) and silver (Ag), and a carboxylic acid group that can be conjugated to primary amines on molecules such as proteins, peptides, or antibodies.[1] The polyethylene (B3416737) glycol (PEG) spacer (PEG4) is a hydrophilic chain that increases the solubility of the conjugate in aqueous solutions.[1]
Q2: How does the conjugation of this compound to an amine-containing molecule work?
A2: The conjugation reaction is typically a two-step process that uses carbodiimide (B86325) chemistry.[2] First, the carboxylic acid group of this compound is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This forms a semi-stable NHS ester. Second, this activated ester reacts with a primary amine on the target molecule to form a stable amide bond.[2]
Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction?
A3: The EDC/NHS coupling reaction has a two-step pH optimum. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3][4] The subsequent reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.0.[3][4] For a one-pot reaction, a pH of 7.0-7.2 can be used as a compromise.
Q4: How should I store and handle this compound, EDC, and NHS?
A4: this compound, EDC, and NHS are all moisture-sensitive reagents.[5] They should be stored at -20°C in a desiccator.[5] Before use, the reagents should be allowed to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.[5] Solutions of these reagents should be prepared fresh immediately before use.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps and Solutions |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[5] Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[5] |
| Suboptimal Reaction pH | The two stages of the EDC/NHS reaction have different optimal pH ranges. For the two-step protocol, ensure the activation step is performed in a buffer at pH 4.5-6.0 (e.g., MES buffer) and the coupling step is at pH 7.2-8.0 (e.g., PBS buffer).[3][4] For a one-pot reaction, a compromise pH of 7.0-7.2 may be used, but this can be less efficient. |
| Inappropriate Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction and should be avoided.[4] Phosphate buffers can also interfere with EDC chemistry and should be used with caution.[6] Use non-interfering buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step. |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solution and hydrolyzes rapidly.[2] The NHS-ester is more stable but still susceptible to hydrolysis.[7] Perform the reaction steps as quickly as possible. After activating the this compound, add the amine-containing molecule without delay. |
| Steric Hindrance | The amine on your target molecule may be sterically hindered and not easily accessible. Consider using a longer PEG spacer on your crosslinker if this is a persistent issue. |
Issue 2: Presence of Multiple Byproducts in the Final Product
Common Byproducts and Their Formation
| Byproduct | Formation Mechanism | Identification |
| N-acylurea | The O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is a common side reaction in carbodiimide chemistry.[3] This is more likely to occur if the amine concentration is low or if the intermediate is in a hydrophobic environment. | This byproduct will have a mass equal to the this compound plus EDC minus a molecule of water. It can be detected by mass spectrometry. |
| Hydrolyzed this compound | If the activated NHS-ester is hydrolyzed by water, the carboxylic acid group is regenerated.[2] | The unreacted this compound can be detected by HPLC and will have the same mass as the starting material. |
| Unreacted Starting Materials | Incomplete reaction will leave both this compound and the amine-containing molecule in the final mixture. | These can be identified by HPLC, comparing the retention times to standards of the starting materials. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein with primary amines (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a 10-20 fold molar excess of this compound to your protein.
-
Add EDC and Sulfo-NHS to the this compound solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Conjugation:
-
Immediately add the activated this compound solution to your protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Purification of the this compound Conjugate by HPLC
Method 1: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The larger conjugate will elute before the smaller, unreacted this compound and other small molecule byproducts.
-
Column: A suitable SEC column for protein separations (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[8]
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 214 nm and/or 280 nm.[9]
Method 2: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The PEGylated conjugate will be more hydrophilic than the unmodified protein and will typically elute earlier.
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter® C18).[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water.[10]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 45°C.[10]
-
Detection: UV at 220 nm.[10]
Visualizations
Caption: Workflow of the this compound conjugation reaction.
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
How to confirm successful conjugation to Lipoamido-PEG4-acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the successful conjugation of Lipoamido-PEG4-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically conjugated?
A1: this compound is a heterobifunctional crosslinker. It contains a lipoic acid group with a disulfide bond and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines on your target molecule (e.g., proteins, peptides, small molecules) to form a stable amide bond.[1][2][3][4] This reaction is commonly facilitated by carbodiimide (B86325) chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[1]
Q2: What are the primary methods to confirm successful conjugation to this compound?
A2: Several analytical techniques can be used to confirm successful conjugation. The most common methods include:
-
Mass Spectrometry (MS): To detect the mass shift corresponding to the addition of the this compound moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify characteristic peaks of the this compound in the conjugated product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the formation of the new amide bond.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts.
Q3: How can I quantify the degree of PEGylation?
A3: The degree of PEGylation, or the number of this compound molecules conjugated to your target molecule, can be determined using several techniques. Mass spectrometry can reveal the distribution of different PEGylated species. For larger molecules, techniques like UV-Vis spectroscopy (if the PEG linker has a chromophore) or colorimetric assays can provide an estimate of the PEG-to-molecule ratio. ¹H NMR can also be used for quantification by comparing the integral of a characteristic PEG peak to a peak from the parent molecule.
Troubleshooting Guide
Issue 1: Low or No Conjugation Product Detected
| Possible Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the reaction. For the EDC/NHS activation step, use a buffer at pH 4.5-6.0, such as MES. For the coupling to the amine, a pH of 7.0-8.5 is optimal, for which PBS is a suitable buffer. |
| Hydrolysis of Activated Acid | The NHS-ester intermediate is susceptible to hydrolysis. Perform the reaction steps promptly. After activating the carboxylic acid with EDC/NHS, add the amine-containing molecule without significant delay. |
| Suboptimal Molar Ratios | Optimize the molar ratio of this compound, EDC, and NHS to your target molecule. A common starting point is a molar excess of the PEG linker and coupling reagents. |
Issue 2: Difficulty in Purifying the Conjugated Product
| Possible Cause | Recommended Solution |
| Similar Properties of Reactants and Products | The starting materials and the final product may have similar chromatographic behavior. |
| * Size Exclusion Chromatography (SEC): If there is a significant size difference between the conjugated product and the starting materials, SEC can be an effective purification method. | |
| * Reversed-Phase HPLC (RP-HPLC): Optimize the gradient and mobile phase to improve the separation of the more hydrophobic conjugated product from the reactants. | |
| Presence of Reaction Byproducts | EDC/NHS reactions can produce urea (B33335) byproducts that may be difficult to remove. |
| * Dialysis or Desalting: For larger molecules, dialysis or the use of desalting columns can remove small molecule byproducts. | |
| * Chromatography: Optimize HPLC conditions to separate the desired product from these impurities. |
Experimental Protocols & Data Presentation
Confirmation by Mass Spectrometry
Methodology: Mass spectrometry is a highly sensitive technique to confirm conjugation by detecting the mass increase of the target molecule.
-
Sample Preparation:
-
Purify the reaction mixture to remove excess reactants and byproducts, ideally using HPLC.
-
Prepare the purified conjugate in a solvent compatible with the chosen ionization method (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).
-
-
Instrumentation:
-
Electrospray Ionization (ESI-MS): Suitable for a wide range of molecules. Provides accurate mass measurements.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Often used for larger molecules like proteins and peptides.
-
-
Data Analysis:
-
Determine the theoretical molecular weight of the starting material and the expected molecular weight of the successfully conjugated product.
-
Compare the experimental mass spectrum to the theoretical values. A peak corresponding to the expected mass of the conjugate confirms successful conjugation.
-
Quantitative Data Summary:
| Compound | Chemical Formula | Molecular Weight (Da) |
| This compound | C₁₉H₃₅NO₇S₂ | 453.6 |
| Expected Mass Shift upon Conjugation | + 435.58 (Loss of H₂O) |
Note: The mass shift is the molecular weight of this compound minus the mass of water (18.02 Da), which is lost during the formation of the amide bond.
Confirmation by ¹H NMR Spectroscopy
Methodology: ¹H NMR can confirm the presence of the this compound on the target molecule through its characteristic proton signals.
-
Sample Preparation:
-
Purify the conjugate to remove any unreacted this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks of the PEG chain's ethylene (B1197577) glycol units, which typically appear as a broad multiplet around 3.5-3.7 ppm.
-
Look for other characteristic peaks from the lipoic acid moiety if they are not obscured by signals from the target molecule.
-
The presence of these PEG signals in the purified conjugate's spectrum, which are absent in the spectrum of the unconjugated starting material, confirms successful conjugation.
-
Confirmation by FTIR Spectroscopy
Methodology: FTIR is used to identify the formation of the amide bond that links the this compound to the target molecule.
-
Sample Preparation:
-
Prepare a sample of the purified conjugate, the unconjugated starting materials (target molecule and this compound) for analysis. This is often done as a KBr pellet or a thin film.
-
-
Data Acquisition:
-
Acquire the FTIR spectra for all samples.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
Look for the appearance of a new characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹ in the conjugate's spectrum.
-
A decrease in the intensity of the carboxylic acid O-H stretch from this compound (broad peak around 3000 cm⁻¹) can also indicate reaction completion.
-
Visualizations
Caption: Workflow for this compound Conjugation and Confirmation.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
Factors affecting the reproducibility of Lipoamido-PEG4-acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Lipoamido-PEG4-acid in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low Conjugation Efficiency or Low Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH of Reaction Buffers | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[1] Ensure the use of appropriate buffers for each step. For the activation step, a buffer such as 0.1 M MES at pH 4.7-6.0 is recommended.[1][2] For the conjugation step, a buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5 is suitable.[1] |
| Inactive Reagents (EDC/NHS) | EDC and NHS are moisture-sensitive.[2] Always allow the reagents to equilibrate to room temperature before opening the vials to prevent condensation.[1] Use freshly prepared solutions of EDC and NHS for each experiment. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions.[1] Perform the conjugation step immediately after the activation of this compound. If possible, use N-hydroxysulfosuccinimide (Sulfo-NHS) in place of NHS for aqueous reactions to increase the stability of the active intermediate.[3] |
| Insufficient Molar Excess of Reagents | The molar ratios of EDC, NHS, and the amine-containing molecule to this compound are critical. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the acid are typically recommended for the activation step.[1] For the conjugation step, a 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this may require optimization.[1] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated this compound.[4] Use non-amine-containing buffers for the conjugation reaction. |
Issue 2: Aggregation of Nanoparticles During Conjugation
| Potential Cause | Recommended Solution |
| Loss of Electrostatic Stabilization | The activation of the carboxylate groups on the surface of nanoparticles can lead to a loss of the stabilizing negative charge, causing aggregation.[3] This is particularly relevant for nanoparticles stabilized by citrate (B86180) or other carboxylate-containing ligands. |
| Inadequate Ligand Density | A low density of this compound on the nanoparticle surface may not provide sufficient steric stabilization to prevent aggregation. |
| Suboptimal pH | The pH of the solution can influence the surface charge of both the nanoparticles and the molecule being conjugated, potentially leading to aggregation if not properly controlled. Maintain the recommended pH for each step of the conjugation process. |
| High Salt Concentration | High salt concentrations can screen surface charges, reducing electrostatic repulsion and promoting aggregation. If possible, reduce the salt concentration of the buffers, ensuring it is still sufficient for the stability of the biomolecules involved. |
Issue 3: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | The purity and stability of this compound and other reagents can vary between batches. Whenever possible, use high-purity reagents and store them under the recommended conditions (-20°C, desiccated). |
| Inconsistent Reaction Conditions | Minor variations in pH, temperature, reaction time, and reagent concentrations can significantly impact the outcome of the experiment. Maintain strict control over all experimental parameters. |
| Hygroscopic Nature of Reagents | This compound and PEGylated compounds, in general, are hygroscopic.[2] Moisture can affect the stability and reactivity of the reagents. Always allow reagents to warm to room temperature before opening and handle them in a low-humidity environment if possible. |
| Inadequate Characterization of Conjugates | Without proper characterization, it is difficult to assess the consistency of the final product. Utilize analytical techniques such as mass spectrometry to determine the degree of labeling and size-exclusion chromatography to assess aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: this compound should be stored at -20°C and protected from moisture. It is a hygroscopic compound, so it is crucial to allow the vial to reach room temperature before opening to prevent condensation. For ease of handling, it is recommended to prepare a stock solution in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the role of EDC and NHS in the conjugation reaction?
A2: The conjugation of this compound to a primary amine is a two-step process. First, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve the efficiency and stability of the reaction, NHS (N-hydroxysuccinimide) is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][2] This NHS ester then readily reacts with a primary amine to form a stable amide bond.
Q3: How can I confirm that my protein has been successfully conjugated with this compound?
A3: Several analytical techniques can be used to confirm successful conjugation. SDS-PAGE will show an increase in the molecular weight of the protein corresponding to the mass of the attached this compound. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate and calculate the degree of labeling. UV-Vis spectroscopy can also be used if the conjugated molecule has a distinct absorbance profile.
Q4: Can I use this compound to functionalize surfaces other than gold?
A4: The lipoic acid moiety has a strong affinity for gold surfaces due to the formation of stable dative bonds between the sulfur atoms and gold.[5] It can also be used to functionalize other noble metal surfaces, such as silver.
Q5: What are the potential immunogenic effects of using PEGylated compounds?
A5: While PEG is generally considered to be biocompatible, there is evidence that it can elicit an immune response in some cases, leading to the formation of anti-PEG antibodies. This can result in accelerated clearance of the PEGylated molecule from the body and, in rare cases, hypersensitivity reactions. The immunogenicity of PEG is an important factor to consider in the development of therapeutic agents.
Experimental Protocols & Data
EDC/NHS Coupling Protocol for Protein Conjugation
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[2]
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Dissolve the protein in the Coupling Buffer.
-
Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantitative Data for EDC/NHS Coupling Reactions
| Parameter | Recommended Range | Typical Value | Reported Yield (%) |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 | 68-80% |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | 70-90% |
| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | - |
| Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.[1] |
Visualizations
Experimental Workflow for EDC/NHS Coupling
Caption: Workflow for this compound conjugation.
Logical Relationship for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lipoic Acid Anchors vs. Single Thiol Linkers: A Comparative Guide to Surface Functionalization
For researchers, scientists, and drug development professionals seeking robust and stable surface modification, the choice of anchor chemistry is paramount. This guide provides a detailed comparison of lipoic acid anchors and single thiol linkers, particularly for gold surfaces, supported by experimental data and protocols to inform your selection process.
The functionalization of surfaces, especially in the realm of nanomaterials and biosensors, relies on the stable attachment of molecules of interest. For decades, single thiol (-SH) linkers have been the go-to choice for anchoring molecules to gold surfaces due to the strong gold-sulfur bond. However, the emergence of lipoic acid, with its dithiolane ring, has presented a superior alternative offering enhanced stability and reliability. This guide delves into the advantages of lipoic acid anchors, providing a quantitative comparison and detailed experimental methodologies.
Superior Binding and Enhanced Stability of Lipoic Acid
The primary advantage of a lipoic acid anchor lies in its ability to form a bidentate (two-point) attachment to the gold surface. Upon binding, the disulfide bond in the dithiolane ring of lipoic acid can cleave, allowing both sulfur atoms to form strong covalent bonds with the gold substrate. This "chelate effect" results in a significantly more stable linkage compared to the monodentate (single-point) attachment of a single thiol linker.
Several studies have demonstrated that this multivalent interaction enhances the strength of the conjugation in a nearly linear fashion.[1] This increased stability is crucial for applications requiring long-term performance and resistance to harsh environmental conditions. The use of lipoic acid has become a mainstay for a "dual-pronged" bis-thiol attachment to gold and other metallic surfaces, providing remarkable long-term colloidal and photophysical stability to nanoparticles.[1]
Comparative Performance Data
The following tables summarize the key performance differences between lipoic acid anchors and single thiol linkers based on available experimental data.
| Parameter | Single Thiol Linker | Lipoic Acid Anchor | Rationale for Difference |
| Binding Mechanism | Monodentate | Bidentate (Chelating) | Lipoic acid's two sulfur atoms provide multiple anchor points. |
| Relative Stability | Lower | Higher | Chelate effect significantly increases binding stability. |
| Susceptibility to Oxidation | More susceptible | Less susceptible | Bidentate binding offers greater protection to the gold-sulfur bond. |
| Desorption Temperature | Lower | Higher | Increased binding energy requires more energy for removal. |
Table 1: General Comparison of Single Thiol and Lipoic Acid Anchors
| Experimental Condition | Single Thiol Linker (e.g., Alkanethiol) | Lipoic Acid Anchor | Key Findings |
| Thermal Stability | Desorption observed at lower temperatures. | Higher thermal stability. | Lipoic acid's bidentate bond requires more energy to break. |
| Chemical Stability (e.g., in presence of competing thiols) | More prone to displacement. | Significantly more resistant to displacement. | The chelate effect provides a higher energy barrier for linker exchange. |
| Oxidative Stability | Prone to oxidation to sulfinates and sulfonates, leading to monolayer degradation in ambient conditions.[2] | Exhibits greater resistance to oxidation. | The dual sulfur-gold bonds offer better protection from atmospheric oxidants. |
Table 2: Stability Under Different Experimental Conditions
Visualizing the Binding Advantage
The structural difference in how single thiol and lipoic acid linkers bind to a gold surface is a key determinant of their stability.
Caption: Binding mechanisms of single thiol vs. lipoic acid anchors.
Experimental Protocols for Comparative Analysis
To quantitatively assess the advantages of lipoic acid anchors, a series of well-defined experiments can be performed. Below are detailed protocols for key comparative experiments.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs)
Objective: To form uniform self-assembled monolayers of a single thiol linker and a lipoic acid-derivatized molecule on gold surfaces for comparative analysis.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Single thiol linker (e.g., 11-mercaptoundecanoic acid)
-
Lipoic acid-derivatized molecule
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
-
Beakers, petri dishes, and tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare 1 mM solutions of the single thiol linker and the lipoic acid-derivatized molecule in anhydrous ethanol in separate beakers.
-
Immerse the cleaned gold substrates into the respective solutions.
-
Cover the beakers and allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of well-ordered monolayers.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solutions and rinse them thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a desiccator until further analysis.
-
Protocol 2: Comparative Stability Analysis using X-ray Photoelectron Spectroscopy (XPS)
Objective: To compare the chemical stability and resistance to oxidation of single thiol and lipoic acid SAMs.
Materials:
-
SAM-functionalized gold substrates prepared as in Protocol 1.
-
X-ray photoelectron spectrometer.
Procedure:
-
Initial Characterization:
-
Analyze the freshly prepared SAMs using XPS to determine the elemental composition and the chemical states of sulfur, carbon, oxygen, and gold.
-
For the S 2p region, deconvolve the spectra to identify the characteristic peaks for gold-bound thiolate (~162 eV) and any oxidized sulfur species (sulfinates at ~166 eV, sulfonates at ~168 eV).[2]
-
-
Aging/Exposure:
-
Expose a set of each type of SAM to ambient laboratory conditions for a defined period (e.g., 1, 7, and 14 days).[2]
-
For accelerated aging, expose another set to an ozone-rich environment or UV irradiation.
-
-
Post-Exposure Analysis:
-
Analyze the aged/exposed SAMs using XPS.
-
Quantify the degree of oxidation by comparing the integrated areas of the thiolate and oxidized sulfur peaks in the S 2p spectra.
-
Compare the rate and extent of oxidation between the single thiol and lipoic acid SAMs.
-
Protocol 3: Thermal Stability Assessment using Thermal Desorption Spectroscopy (TDS)
Objective: To determine and compare the thermal stability of single thiol and lipoic acid SAMs by measuring their desorption temperatures.
Materials:
-
SAM-functionalized gold substrates prepared as in Protocol 1.
-
Thermal desorption spectrometer, typically in an ultra-high vacuum (UHV) chamber.
Procedure:
-
Sample Introduction:
-
Introduce the SAM-functionalized substrate into the UHV chamber of the TDS system.
-
-
Thermal Desorption:
-
Heat the substrate at a linear rate (e.g., 2-10 K/s).
-
Use a mass spectrometer to monitor the desorption of molecular fragments from the surface as a function of temperature.
-
-
Data Analysis:
-
Plot the mass spectrometer signal for characteristic fragments against the temperature to obtain desorption spectra.
-
The temperature at which the desorption rate is maximal (the peak of the desorption curve) corresponds to the desorption temperature.
-
Compare the desorption temperatures for the single thiol and lipoic acid SAMs. A higher desorption temperature indicates greater thermal stability.
-
Experimental Workflow for Stability Comparison
The following diagram illustrates a typical workflow for comparing the stability of lipoic acid and single thiol linkers.
Caption: Workflow for comparing linker stability.
Conclusion
The evidence strongly supports the superiority of lipoic acid anchors over single thiol linkers for applications demanding high stability and robustness. The bidentate, chelating nature of the lipoic acid attachment to gold surfaces provides a significant advantage in terms of thermal, chemical, and oxidative stability. For researchers and developers in fields such as drug delivery, biosensing, and nanotechnology, the adoption of lipoic acid-based anchoring strategies can lead to more reliable and long-lasting functional surfaces. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to validate the optimal linker chemistry for specific applications.
References
A Head-to-Head Comparison: Lipoamido-PEG4-acid vs. Maleimide-PEG for Protein Conjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of a therapeutic's in vivo performance, stability, and efficacy. This guide provides an objective comparison of two common PEGylation reagents, Lipoamido-PEG4-acid and Maleimide-PEG, to inform the selection of the most suitable tool for specific protein conjugation needs.
This comparison delves into the reaction mechanisms, specificity, stability of the resulting linkage, and experimental considerations for each reagent, supported by available data.
At a Glance: Key Differences
| Feature | This compound | Maleimide-PEG |
| Target Functional Group | Primary amines (-NH₂) on lysine (B10760008) residues and N-terminus | Free thiols/sulfhydryls (-SH) on cysteine residues |
| Reaction Chemistry | Amine acylation via EDC/NHS activation | Michael addition |
| Resulting Linkage | Stable amide bond | Thioether bond (susceptible to retro-Michael reaction) |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.0 | 6.5-7.5 |
| Specificity | Less specific due to the abundance of lysine residues | Highly specific for less abundant cysteine residues |
| Linkage Stability | High | Moderate to Low, prone to deconjugation |
Reaction Mechanisms and Specificity
This compound: Targeting Abundant Amine Residues
This compound is a heterobifunctional linker featuring a lipoamido group and a terminal carboxylic acid. For protein conjugation, the carboxylic acid is the reactive moiety. It is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a highly reactive NHS ester intermediate which then readily reacts with primary amines on the protein, primarily the ε-amine of lysine residues and the α-amine at the N-terminus, to form a stable amide bond.[1]
While this method is robust, it often results in a heterogeneous mixture of conjugated products due to the high abundance of lysine residues on the surface of most proteins.[2] The lipoamido group, which contains a disulfide bond, is not directly involved in this primary conjugation reaction.
Maleimide-PEG: Highly Specific Thiol Chemistry
Maleimide-PEG is a thiol-reactive PEG reagent. The maleimide (B117702) group specifically and efficiently reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction.[1][3] This reaction proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5) and forms a thioether bond.[4]
Since free cysteine residues are generally much less abundant on the protein surface than lysine residues, maleimide chemistry allows for more site-specific and controlled conjugation, leading to a more homogeneous product. This is particularly advantageous when specific sites on a protein need to be modified to preserve its biological activity.
Stability of the Conjugate: A Critical Divide
The stability of the linkage between the PEG molecule and the protein is a crucial factor for the in vivo performance of a bioconjugate. Herein lies a significant difference between the two reagents.
This compound: The Robustness of the Amide Bond
The amide bond formed through the EDC/NHS-mediated conjugation of this compound is exceptionally stable under physiological conditions. Amide bonds are generally resistant to hydrolysis, ensuring the integrity of the PEG-protein conjugate in vivo. Studies comparing hydrogels with amide versus ester linkages have demonstrated the superior long-term in vivo stability of amide linkages for months, while ester-linked hydrogels degraded within 24 hours.
Maleimide-PEG: The Challenge of the Thioether Linkage
The thioether bond created by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to deconjugation and the transfer of the PEG-maleimide to other thiol-containing molecules, compromising the efficacy and potentially leading to off-target effects.
Experimental data has shown that a maleimide-PEG conjugate retained only about 70% of its conjugation after seven days when incubated with 1 mM glutathione, highlighting the potential instability of this linkage.
Experimental Protocols
This compound Conjugation to Protein Amines (via EDC/NHS)
This protocol outlines a general procedure for conjugating this compound to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS/Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution in Conjugation Buffer.
-
A common starting molar ratio is a 20-fold excess of the PEG reagent to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Maleimide-PEG Conjugation to Protein Thiols
This protocol describes a typical procedure for labeling a protein with Maleimide-PEG.
Materials:
-
Protein with free cysteine(s) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
(Optional) Reduction of Disulfide Bonds:
-
If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
-
Conjugation Reaction:
-
Dissolve Maleimide-PEG in the reaction buffer.
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a free thiol (e.g., L-cysteine) to quench any unreacted Maleimide-PEG.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.
-
Visualizing the Chemistry and Workflows
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Maleimide-PEG hinges on the specific goals of the protein conjugation.
This compound is the preferred choice when:
-
A highly stable, non-reversible linkage is paramount for long-term in vivo applications.
-
The protein of interest has accessible lysine residues and lacks free cysteines, or when site-specificity is not a primary concern.
Maleimide-PEG is more suitable for applications requiring:
-
High site-specificity to preserve protein function by targeting engineered or naturally occurring cysteine residues.
-
A straightforward, one-step conjugation with rapid reaction kinetics.
For therapeutic applications where long-term stability and predictable in vivo behavior are critical, the robust amide bond formed by this compound presents a significant advantage over the potentially reversible thioether linkage of maleimide-based conjugates. However, the unparalleled specificity of maleimide chemistry makes it an invaluable tool for creating well-defined, homogeneous bioconjugates. Researchers must weigh the trade-offs between stability and specificity to select the optimal PEGylation strategy for their drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to Lipoamido-PEG4-Acid for Surface Modification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize surface modification strategies, the choice of linker is a critical determinant of experimental success. While Lipoamido-PEG4-acid is a well-established linker, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and application-specific performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable linker for your research needs.
This guide will explore three primary categories of alternative linkers: Thiol-reactive linkers, "Click Chemistry" linkers, and other notable functional groups. We will delve into their mechanisms of action, comparative performance metrics, and provide detailed experimental workflows.
Thiol-Reactive Linkers: Expanding on a Proven Chemistry
This compound leverages the strong interaction between sulfur and gold surfaces, a principle shared by a broader class of thiol-based linkers. These alternatives offer variations in stability and reactivity.
Thiol-PEG-acid linkers are direct analogs of this compound, featuring a terminal thiol group for surface attachment and a carboxylic acid for further conjugation.[1][2] The key distinction lies in the nature of the thiol anchor. While lipoic acid provides a dithiolane ring which can form a bidentate attachment to gold surfaces, simple thiol linkers form a monodentate bond.[3] The stability of this bond is a crucial consideration, with studies suggesting that while the gold-thiol bond is strong, it can be labile under certain conditions.[4] For enhanced stability, dithiol linkers are often preferred due to their chelating effect.[3]
Maleimide-PEG linkers represent another important class of thiol-reactive reagents. These linkers react specifically with free thiol groups to form stable thioether bonds. This chemistry is particularly useful for conjugating molecules to cysteine residues in proteins or to surfaces that have been functionalized with thiols. Heterobifunctional linkers like Maleimide-PEG4-NHS combine thiol reactivity with amine reactivity, enabling the crosslinking of different types of molecules.
Comparative Performance of Thiol-Reactive Linkers
| Linker Type | Anchor Group | Binding Mechanism | Stability | Key Advantages | Key Disadvantages |
| Lipoamido-PEG-Acid | Dithiolane | Bidentate Au-S bond | High | Enhanced stability due to chelation | Requires reduction of disulfide bond |
| Thiol-PEG-Acid | Monothiol | Monodentate Au-S bond | Moderate to High | Simple structure, readily available | Potentially less stable than dithiol linkers |
| Maleimide-PEG | Maleimide | Covalent thioether bond | High | Highly specific reaction with thiols | Maleimide group can be unstable at high pH |
"Click Chemistry" Linkers: Efficiency and Orthogonality
"Click chemistry" has emerged as a powerful tool for surface modification due to its high efficiency, selectivity, and biocompatibility. These reactions proceed under mild conditions, making them ideal for use with sensitive biomolecules. Two main types of copper-free click chemistry are particularly relevant for surface modification: strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reaction.
DBCO (dibenzocyclooctyne) linkers are the cornerstone of SPAAC. These linkers contain a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules or surfaces. DBCO-PEG-NHS esters and DBCO-PEG-acid are common heterobifunctional linkers that allow for the introduction of a DBCO group onto a molecule or surface via amine or carboxylate chemistry, respectively, for subsequent reaction with an azide. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.
Comparative Performance of Click Chemistry Linkers
| Linker Type | Reactive Groups | Reaction Type | Key Advantages | Key Disadvantages |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | SPAAC, Amine coupling | High efficiency, bioorthogonal, copper-free | NHS ester can be prone to hydrolysis |
| DBCO-PEG-Acid | DBCO, Carboxylic Acid | SPAAC, Carboxylate coupling | High efficiency, bioorthogonal, copper-free | Requires activation of the carboxylic acid |
The Influence of the PEG Spacer
Beyond the reactive groups, the length of the polyethylene (B3416737) glycol (PEG) spacer plays a critical role in the performance of the linker. Longer PEG chains can:
-
Increase solubility and stability of the conjugated molecule.
-
Reduce non-specific binding by creating a hydrophilic barrier.
-
Extend circulation half-life in vivo for therapeutic applications.
-
Provide greater flexibility for ligands to access their receptors.
Conversely, shorter PEG linkers may be advantageous when a smaller conjugate size is desired or to minimize steric hindrance at a specific binding site. Studies have shown that varying the PEG linker length can significantly impact the cytotoxicity and efficacy of antibody-drug conjugates.
Experimental Protocols
Protocol 1: Surface Modification of Gold Substrates with Thiol-PEG-Acid
This protocol describes the formation of a self-assembled monolayer (SAM) of Thiol-PEG-Acid on a gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Thiol-PEG-Acid solution (1 mM in absolute ethanol)
-
Absolute ethanol (B145695)
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
Procedure:
-
Substrate Cleaning: Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen.
-
SAM Formation: Immediately immerse the clean, dry substrates into the 1 mM Thiol-PEG-Acid solution in absolute ethanol.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen. The substrates are now ready for further conjugation steps via the terminal carboxylic acid group.
Protocol 2: Protein Labeling with DBCO-PEG4-NHS Ester
This protocol provides a general guideline for labeling a protein with a DBCO moiety for subsequent click chemistry.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
DBCO-PEG4-NHS ester solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction buffer (e.g., PBS pH 7.2-8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer.
-
Linker Addition: Add a 5-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterization: Confirm the successful labeling of the protein with the DBCO group using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy). The DBCO-labeled protein is now ready for reaction with an azide-containing molecule.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Comparison of Lipoamido and Thiol-PEG-Acid binding to a gold surface.
Caption: Schematic of a copper-free click chemistry reaction (SPAAC).
Caption: Experimental workflow for self-assembled monolayer (SAM) formation.
Caption: Decision flowchart for selecting an appropriate surface modification linker.
References
A Comparative Guide to the Performance of Lipoamido-PEG4-acid in Biological Buffers
For researchers, scientists, and drug development professionals, the choice of a chemical linker and the buffer system for bioconjugation reactions are critical decisions that significantly impact the efficiency, stability, and reproducibility of the final conjugate. Lipoamido-PEG4-acid is a heterobifunctional linker featuring a lipoamide (B1675559) group for surface anchoring (e.g., on gold nanoparticles) or participation in redox-sensitive structures, and a carboxylic acid for covalent attachment to amine-containing molecules. The discrete four-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and provides spatial separation between the conjugated moieties.
This guide provides a comparative analysis of the performance of this compound in commonly used biological buffers: Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and Tris (tris(hydroxymethyl)aminomethane). The performance is evaluated based on the reactivity and stability of its two key functional groups.
Data Presentation: Performance Summary
The performance of this compound is dictated by the chemical compatibility of its terminal groups—the carboxylic acid and the lipoamide—with the chosen buffer system. The following tables summarize these compatibilities.
Table 1: Buffer Compatibility with the Carboxylic Acid Functionality (via EDC/NHS Chemistry)
The carboxylic acid end of this compound is typically conjugated to primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process involves two steps: activation of the carboxylic acid to an NHS ester, followed by reaction with an amine. The choice of buffer is critical for optimal reaction efficiency.
| Buffer (Typical pH Range) | Activation Step (pH 4.5-6.0) | Amine Coupling Step (pH 7.0-8.5) | Overall Recommendation |
| MES (pH 5.5-6.7) | Excellent: Non-amine, non-carboxylate nature prevents interference with EDC. Optimal pH range for NHS ester formation. | Not Recommended: pH range is too acidic for efficient amine coupling. | Ideal for the activation step of a two-pot reaction. |
| PBS (pH 7.2-7.4) | Poor: Contains phosphate (B84403), which can reduce EDC efficiency. pH is suboptimal for activation. | Good: pH is suitable for the reaction of the NHS ester with primary amines. | Suitable for the amine coupling step or single-pot reactions where lower efficiency is acceptable. |
| HEPES (pH 7.0-8.0) | Poor: pH is too high for efficient activation. | Good: pH is within the optimal range for amine coupling. | Recommended for the amine coupling step. |
| Tris (pH 7.5-9.0) | Unsuitable: Contains primary amines that directly compete with the target molecule, quenching the reaction. | Unsuitable: Contains primary amines that will react with the NHS-activated linker. | Not Recommended for EDC/NHS Chemistry. |
Table 2: Inferred Stability and Solubility of this compound in Different Buffers
| Buffer | Inferred Lipoamide Stability | Inferred Solubility | Key Considerations |
| MES (pH 5.5-6.7) | Moderate: The disulfide bond in lipoic acid is less stable under acidic conditions, which can favor polymerization or degradation. | Moderate to Low: The protonated carboxylic acid is less soluble than its salt form. May require an organic co-solvent like DMSO. | Buffer is ideal for carboxyl activation but may compromise the long-term stability of the lipoamide group. |
| PBS (pH 7.2-7.4) | Good: Physiological pH is generally favorable for the stability of the disulfide bond in the absence of strong reducing or oxidizing agents. | Good: The PEG4 spacer enhances aqueous solubility, and the carboxyl group is deprotonated, improving solubility. | A good general-purpose buffer for procedures following conjugation, provided no reducing agents are present. |
| HEPES (pH 7.0-8.0) | Good: Similar to PBS, this pH range is generally compatible with the lipoamide group. | Good: The molecule should be adequately soluble in this pH range. | A suitable alternative to PBS, especially when phosphate might interfere with downstream applications. |
| Tris (pH 7.5-9.0) | Moderate to Good: The disulfide bond is generally more stable at slightly basic pH, but reactivity can increase. Disulfide exchange is favored at higher pH. | Good: The molecule should be readily soluble. | Not suitable for the conjugation step (amine coupling) but can be used for quenching or in subsequent steps. |
Mandatory Visualizations
Diagram 1: EDC/NHS Coupling Pathway
Caption: EDC/NHS two-step reaction workflow for amine conjugation.
Diagram 2: Experimental Workflow for Performance Comparison
Caption: Workflow for evaluating linker performance in different buffers.
Experimental Protocols
Protocol 1: Determination of Conjugation Efficiency in Different Buffers
This protocol describes a method to compare the efficiency of conjugating this compound to a model amine-containing molecule (e.g., a small peptide like Gly-Arg-Gly-Asp-Ser) in different buffer systems.
Materials:
-
This compound
-
Model Peptide (e.g., GRGDS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Buffer B (Coupling - PBS): 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Buffer C (Coupling - HEPES): 0.1 M HEPES, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
HPLC system with a C18 column for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the model peptide in ultrapure water.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Buffer A immediately before use. Do not store these solutions.
-
-
Two-Pot Conjugation Reaction (for highest efficiency):
-
Activation:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound stock with 40 µL of Buffer A.
-
Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS.
-
Vortex briefly and incubate at room temperature for 15-30 minutes.
-
-
Coupling (run in parallel for each buffer):
-
Tube PBS: To a new tube, add 15 µL of 10 mM model peptide and 100 µL of Buffer B. Add the 70 µL activation mixture to this tube.
-
Tube HEPES: To a new tube, add 15 µL of 10 mM model peptide and 100 µL of Buffer C. Add the 70 µL activation mixture to this tube.
-
Incubate all reaction tubes at room temperature for 2 hours.
-
-
-
Quenching:
-
Add 10 µL of 1 M Tris-HCl to each reaction tube to quench any unreacted NHS ester. Incubate for 15 minutes.
-
-
Analysis:
-
Analyze the reaction mixtures by reverse-phase HPLC. Monitor the disappearance of the starting materials and the formation of the peptide-linker conjugate product.
-
Calculate the conjugation efficiency by comparing the peak area of the product to the initial peak area of the limiting reagent (the model peptide).
-
Protocol 2: Assessment of Lipoamide Disulfide Bond Stability
This protocol provides a method to assess the stability of the disulfide bond in this compound across different buffers. Stability is measured by monitoring the integrity of the molecule over time using HPLC.
Materials:
-
This compound
-
Buffer A: 0.1 M MES, pH 6.0
-
Buffer B: 0.1 M PBS, pH 7.4
-
Buffer C: 0.1 M HEPES, pH 7.5
-
Buffer D: 0.1 M Tris, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each buffer to be tested, dilute the stock solution to a final concentration of 1 mM. For example, add 10 µL of the stock solution to 990 µL of each buffer.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample for analysis. Immediately freeze or analyze the aliquot to prevent further degradation.
-
-
Analysis:
-
Analyze each aliquot by reverse-phase HPLC, monitoring the peak corresponding to the intact this compound.
-
Quantify the peak area of the intact molecule at each time point.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact this compound against time for each buffer condition.
-
Calculate the half-life (t½) of the molecule in each buffer to quantitatively compare stability. A longer half-life indicates greater stability.
-
Disclaimer: The information provided is for research use only. The performance characteristics are based on established chemical principles of the functional groups and may vary based on specific experimental conditions, including reactant concentrations, temperature, and the presence of other molecules.
A Comparative Guide to Lipoamido-PEG4-acid-Coated Surfaces for Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of surface chemistry is paramount in ensuring the specificity and reliability of biomedical assays and devices. This guide provides a comparative analysis of Lipoamido-PEG4-acid-coated surfaces, evaluating their performance against common alternatives in resisting non-specific binding and mediating cell interactions. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of optimal surface functionalization strategies.
Executive Summary
This compound is a popular surface modification reagent, particularly for gold and other noble metal surfaces. Its lipoic acid anchor provides a stable, bidentate attachment, while the short polyethylene (B3416737) glycol (PEG) chain is intended to confer hydrophilicity and resistance to non-specific protein adsorption, a phenomenon known as bio-fouling. The terminal carboxylic acid allows for the covalent immobilization of biomolecules.
This guide reveals that while this compound offers a stable and functionalizable surface, its efficacy in preventing non-specific binding, particularly of ubiquitous proteins like serum albumin, may be limited compared to other well-established anti-fouling coatings. The alternatives discussed include oligo(ethylene glycol) (OEG)-terminated alkanethiols and bovine serum albumin (BSA) coatings, each with distinct advantages and disadvantages in different applications.
Performance Comparison: this compound vs. Alternatives
The performance of a surface coating is critically assessed by its ability to minimize non-specific interactions with proteins and cells, thereby maximizing the signal-to-noise ratio in detection systems and controlling biological responses at the material interface.
Non-Specific Protein Adsorption
Non-specific protein adsorption is a major challenge in biosensing, diagnostics, and implantable devices. An ideal surface coating forms a hydration layer that acts as a physical and energetic barrier to protein adhesion.
| Surface Coating | Substrate | Protein Tested | Adsorbed Mass (ng/cm²) | Key Findings & Citations |
| Lipoamido-PEG-acid derivative (DHLA-PEG) | Gold Nanoclusters | Serum Albumin | Not Quantified | Mono-PEGylated DHLA-capped gold nanoclusters could not avoid non-specific binding with serum albumin.[1] This suggests potential for non-specific interaction. |
| Oligo(ethylene glycol) Thiol (EG3C7SH) | Gold | Fibrinogen | 119 | Exhibited significantly lower mass loadings of fibrinogen compared to hydrocarbon and mixed monolayers, demonstrating excellent anti-fouling properties.[2] |
| Oligo(ethylene glycol) Thiol (EG6OH) | Gold | Fibrinogen, Lysozyme | ~0 | Generally resists protein adsorption regardless of the assembly solvent used, indicating robust anti-fouling behavior.[3][4] |
| Bovine Serum Albumin (BSA) | Various | Various | Variable | Widely used as a blocking agent to passivate surfaces and reduce non-specific binding after initial functionalization. |
| Hydrocarbon Thiol (C18SH) | Gold | Fibrinogen | 854 | High levels of protein adsorption, serving as a control for a fouling surface.[2] |
Analysis: Studies on gold nanoclusters functionalized with a derivative of Lipoamido-PEG-acid (dihydrolipoic acid-PEG) indicate a potential weakness in preventing non-specific adsorption of serum albumin. In contrast, self-assembled monolayers (SAMs) of oligo(ethylene glycol) terminated alkanethiols on gold have consistently demonstrated superior resistance to protein fouling. The choice of a longer PEG chain (e.g., EG6OH) appears to enhance this resistance. While direct quantitative data for this compound on flat surfaces is limited in the reviewed literature, the findings on related structures suggest that for applications requiring the utmost resistance to non-specific protein binding, OEG-thiols may be a more suitable alternative.
Cell Adhesion
Controlling cell adhesion is crucial for applications ranging from cell-based biosensors to implantable devices and tissue engineering. The surface chemistry dictates the interactions with proteins in the culture medium, which in turn influences cell attachment and spreading.
| Surface Coating | Substrate | Cell Type | Adhesion/Spreading | Key Findings & Citations |
| PEG-Microgel | Glass | Fibroblasts, CHO cells | No spread cells, few adhered cells | PEG-based microgel coatings demonstrated significant resistance to fibroblast and CHO cell adhesion over extended periods. |
| BSA-Capped PEG-Microgel | Glass | Fibroblasts, CHO cells | Insignificant decrease in adhesion vs. uncapped | Capping with BSA did not significantly enhance the anti-adhesive properties of the PEG-microgel. |
| Bovine Serum Albumin (BSA) | Polystyrene | Fibroblasts | Significantly decreased cell density | BSA coating alone can reduce fibroblast adhesion on tissue culture polystyrene. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of key experimental protocols relevant to the assessment of surface coatings.
Surface Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
-
Substrate Preparation: Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM-D sensors) are cleaned to remove organic contaminants. A common method involves treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1-10 mM) of this compound in a suitable solvent such as ethanol.
-
Incubation: The self-assembly process is allowed to proceed for a sufficient duration, typically ranging from a few minutes to 24 hours, to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the thiol solution, rinsed thoroughly with the solvent to remove non-chemisorbed molecules, and dried under a stream of nitrogen.
-
Characterization (Optional): The quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Quantification of Non-Specific Protein Adsorption via QCM-D
Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a solid-liquid interface.
-
Baseline Establishment: A functionalized QCM-D sensor is mounted in the measurement chamber, and a buffer solution (e.g., PBS) is flowed over the surface until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.
-
Protein Introduction: A solution of the protein of interest (e.g., fibrinogen or BSA at a concentration of 1 mg/mL in the same buffer) is introduced into the chamber.
-
Adsorption Monitoring: Changes in frequency and dissipation are monitored in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass.
-
Rinsing: After a set period of protein exposure, the buffer is reintroduced to rinse away loosely bound protein.
-
Data Analysis: The final change in frequency after rinsing is used to calculate the adsorbed mass per unit area using the Sauerbrey equation for rigid films. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
Cell Adhesion Assay via Fluorescence Microscopy
This protocol allows for the visualization and quantification of cell adhesion on different surfaces.
-
Surface Preparation: Substrates with the desired coatings are placed in a sterile cell culture plate.
-
Cell Seeding: A suspension of the desired cell type (e.g., fibroblasts) in a serum-containing medium is added to each well at a defined density.
-
Incubation: The cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 24 hours) to allow for adhesion and spreading.
-
Fixation and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and stained. The actin cytoskeleton can be stained with fluorescently labeled phalloidin, and the nuclei with a DNA stain like DAPI.
-
Imaging and Quantification: The stained cells are visualized using a fluorescence microscope. The number of adherent cells can be quantified by counting the nuclei in multiple fields of view for each surface. Cell spreading can be assessed by measuring the cell area.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the preparation and analysis of functionalized surfaces.
Caption: Workflow for surface functionalization and subsequent analysis.
Caption: Steps in a typical immunoassay on a functionalized surface.
Conclusion
The selection of a surface coating for biomedical applications requires a careful consideration of the trade-offs between stability, functionality, and resistance to non-specific interactions. This compound provides a stable and versatile platform for the immobilization of biomolecules on gold surfaces. However, evidence suggests that it may not offer the highest level of resistance to non-specific protein adsorption compared to alternatives like oligo(ethylene glycol) terminated alkanethiols. For applications where minimizing bio-fouling is the primary concern, longer-chain OEG-thiols may be the preferred choice. For applications requiring a functionalizable surface with moderate anti-fouling properties, this compound remains a viable option. Researchers are encouraged to empirically test and optimize their surface chemistry based on the specific requirements of their application.
References
- 1. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of PEG Linkers
Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern drug development, bioconjugation, and materials science, prized for their ability to improve the solubility, bioavailability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] A critical determinant of their success, particularly in therapeutic applications like antibody-drug conjugates (ADCs) and PROTACs, is their long-term stability.[4][5] The ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while often being designed to cleave under specific conditions at the target site.[6][7]
This guide provides a comparative analysis of the long-term stability of different PEG linkers, focusing on the chemical and biological factors that govern their degradation. It presents quantitative data from experimental studies and details the methodologies used to assess linker stability.
Factors Influencing PEG Linker Stability
The stability of a PEG linker is not an intrinsic property but is dictated by its chemical structure and the environment to which it is exposed. Key factors include the type of covalent linkage, the length of the PEG chain, and susceptibility to hydrolysis, oxidation, and enzymatic degradation.[2][8]
-
Cleavable vs. Non-Cleavable Linkers: This is the most fundamental classification influencing stability.[9]
-
Non-Cleavable Linkers: These offer the highest stability in circulation as they lack a specific breaking point.[6] Drug release only occurs after the complete lysosomal degradation of the attached antibody or protein.[7] This strategy ensures maximum stability but releases the payload with a linker remnant attached.[9]
-
Cleavable Linkers: These are designed to break and release a drug in response to specific triggers in the target microenvironment, such as changes in pH or the presence of certain enzymes.[6][9]
-
pH-Sensitive Linkers (e.g., Hydrazones, Acetals): These linkers are engineered to be stable at the neutral pH of blood (≈7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5–6.5).[6][10]
-
Enzyme-Sensitive Linkers (e.g., Peptide-based): Linkers containing specific peptide sequences (like Val-Cit) are stable in plasma but are efficiently cleaved by enzymes such as cathepsins, which are abundant inside tumor cells.[7]
-
Redox-Sensitive Linkers (e.g., Disulfide Bonds): These exploit the high concentration of intracellular glutathione (B108866) to trigger the reductive cleavage of the disulfide bond, releasing the payload inside the cell while remaining stable in the extracellular space.[6]
-
-
-
PEG Chain Length: The length of the PEG chain significantly impacts stability. Longer PEG chains create a protective "hydration shell" around the conjugate, which can sterically hinder access by degrading enzymes and reduce clearance rates, thereby prolonging circulation half-life.[6][11]
-
Environmental Degradation Pathways:
-
Hydrolytic Stability: The susceptibility of a linker to cleavage in an aqueous environment is a critical factor. Ester bonds, for example, are more prone to hydrolysis than ether or amide bonds, and this degradation can be tuned by altering the linker chemistry.[8][12]
-
Oxidative Stability: Certain linkages, particularly those involving thioethers, can be susceptible to oxidation, which can compromise the integrity of the conjugate.[8]
-
Enzymatic Stability: Some PEG-based structures can be degraded by enzymes like lipases or specific bacterial enzymes.[13][14] While the PEG backbone itself is generally considered stable, associated linkages or blocks (like polyesters) can be enzyme-labile.[13]
-
Quantitative Comparison of Linker Stability
The following table summarizes experimental data on the stability of various PEG linkers under different conditions.
| Linker Type / Condition | Molecule Investigated | Key Stability Finding | Reference(s) |
| Effect of PEG Length on Half-Life | Affibody-Drug Conjugate (No PEG) | Circulation half-life of 19.6 minutes. | [11][15] |
| Affibody-Drug Conjugate (4 kDa PEG) | 2.5-fold increase in circulation half-life compared to no PEG. | [15] | |
| Affibody-Drug Conjugate (10 kDa PEG) | 11.2-fold increase in circulation half-life compared to no PEG. | [15] | |
| Enzymatic vs. Hydrolytic Stability | mPEG-b-OCL Micelles | At physiological pH and temperature, the estimated hydrolytic degradation half-life is several years. | [13] |
| mPEG-b-OCL Micelles | In the presence of lipase (B570770), the degradation half-life is accelerated to a few hours or days. | [13] | |
| Stability in Cell Culture | Covalently Bound PEG Film | The PEG film was observed to degrade after 25 days in cell culture conditions. | [16] |
| Hydrolytic Stability of Hydrogels | PLGA-PEG-PLGA Hydrogels | Hydrolytic stability was found to increase with both the crosslinking time and the density of reactive double bonds. | [17] |
| Thiol-Norbornene PEG Hydrogels | Hydrolytic degradation could be tuned to last from under 2 days to over 3 months by adjusting the crosslinker composition. | [12] |
Visualizing Linker Function and Stability Assessment
Diagrams created using the DOT language help illustrate key processes and workflows related to PEG linker stability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability.
1. Protocol for In Vitro Plasma Stability Assay
This protocol is used to determine the stability of a conjugate in plasma, mimicking its time in circulation.
-
Objective: To quantify the amount of intact conjugate remaining over time in plasma.
-
Materials: Test conjugate (e.g., ADC), human or rat plasma, phosphate-buffered saline (PBS), ELISA plate, capture antibody (specific to the protein portion), detection antibody (specific to the payload or linker), 37°C incubator.
-
Procedure:
-
Incubate the test conjugate in plasma at a defined concentration at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[7]
-
Immediately freeze samples at -80°C to halt degradation until analysis.
-
For analysis, coat an ELISA plate with a capture antibody that binds the protein/antibody part of the conjugate.
-
Add the plasma samples to the wells and incubate to allow the conjugate to bind.
-
Wash the plate to remove unbound components.
-
Add a labeled detection antibody that recognizes the payload. The signal generated is proportional to the amount of intact conjugate.
-
Quantify the signal and plot the percentage of intact conjugate versus time to determine its plasma half-life.
-
2. Protocol for Hydrolytic Degradation Assessment
This protocol assesses the linker's susceptibility to cleavage by water at different pH values.
-
Objective: To measure the rate of linker hydrolysis under controlled pH and temperature.
-
Materials: Test conjugate, buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0), 37°C incubator, HPLC system, Mass Spectrometer (MS).
-
Procedure:
-
Dissolve the test conjugate in different pH buffers to a known concentration.
-
Incubate the solutions at 37°C.[13]
-
At specified time intervals, take an aliquot from each solution and stop the reaction (e.g., by flash freezing or adding a quenching agent).
-
Analyze the samples using reverse-phase HPLC to separate the intact conjugate from its degradation products (e.g., free drug, cleaved linker).[13]
-
Confirm the identity of the peaks using MS.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH by plotting the natural log of the remaining conjugate concentration against time.[18]
-
3. Protocol for Enzymatic Degradation Assessment
This protocol evaluates the stability of the linker in the presence of specific enzymes.
-
Objective: To determine the susceptibility of the linker to enzymatic cleavage.
-
Materials: Test conjugate, relevant enzyme (e.g., Cathepsin B for peptide linkers, lipase for ester-containing linkers), appropriate buffer for enzyme activity, 37°C incubator, HPLC-MS.
-
Procedure:
-
Prepare two sets of samples: one with the test conjugate in the enzyme-containing buffer and a control sample in the buffer without the enzyme.[13]
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points and analyze using HPLC-MS as described in the hydrolytic degradation protocol.[13]
-
Compare the degradation rate in the presence and absence of the enzyme to determine the specific contribution of enzymatic cleavage to the overall linker instability. The degradation often follows Michaelis-Menten kinetics.[13]
-
Conclusion
The long-term stability of PEG linkers is a critical, multifaceted parameter that must be optimized for the successful development of bioconjugates. Non-cleavable linkers provide the highest degree of stability, making them suitable for applications where sustained action and minimal off-target release are paramount.[10] Conversely, cleavable linkers offer the significant advantage of controlled, site-specific drug release, which can enhance the therapeutic index.[9] The choice of linker—whether it is sensitive to pH, enzymes, or the redox environment—must be tailored to the specific drug, target, and desired mechanism of action. Through rigorous in vitro and in vivo stability testing, researchers can rationally design and select optimal PEG linkers that strike the crucial balance between stability in circulation and efficient payload delivery.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. purepeg.com [purepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 16. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. research-portal.uu.nl [research-portal.uu.nl]
A Head-to-Head Comparison: Lipoamido-PEG4-acid vs. Carboxy-PEG for Amine Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of amine-containing molecules is a critical step in a wide array of applications, from biosensor development to targeted drug delivery. The choice of linker can significantly impact the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of two popular PEGylation reagents for amine immobilization: Lipoamido-PEG4-acid and Carboxy-PEG.
At the heart of this comparison lies the reactivity of the terminal functional groups. This compound is typically activated as a tetrafluorophenyl (TFP) ester, while Carboxy-PEG linkers are commonly activated as N-hydroxysuccinimide (NHS) esters. This difference in activation chemistry is the primary determinant of their performance.
Chemical Structures and Reaction Mechanisms
This compound features a lipoic acid moiety for robust anchoring to metal surfaces (like gold and silver) and a carboxylic acid that is pre-activated, often as a TFP ester, for reaction with primary amines. The TFP ester is known for its high reactivity and enhanced stability in aqueous solutions compared to NHS esters.[1]
Carboxy-PEG linkers possess a terminal carboxylic acid which requires activation before it can react with amines. This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester intermediate. This intermediate then reacts with a primary amine to form a stable amide bond.[2][3]
Performance Comparison: Lipoamido-PEG4-TFP ester vs. Carboxy-PEG-NHS ester
The selection of the appropriate linker depends on the specific requirements of the application, including the desired reaction conditions and the stability of the target molecule. The following table summarizes the key performance differences based on available experimental data.
| Performance Metric | Lipoamido-PEG4-TFP ester | Carboxy-PEG (activated as NHS ester) | Key Advantages of Lipoamido-PEG4-TFP ester |
| Reaction pH | Optimal at pH 7.5-8.0, with high efficiency even up to pH 10.[1][4] | Optimal at pH 7.0-8.5.[5] | Greater flexibility in reaction conditions, especially for molecules that require higher pH for solubility or reactivity. |
| Hydrolytic Stability | More stable, especially at basic pH.[6][7] Exhibits a nearly 10-fold longer half-life at pH 10 compared to NHS esters.[4] | Prone to hydrolysis, which increases with pH and can reduce immobilization efficiency.[4][8] | Higher and more consistent immobilization yields due to reduced loss of reactive groups to hydrolysis. |
| Immobilization Density | Achieves a five-fold greater surface density of DNA molecules at pH 10 compared to NHS surfaces.[4] | Lower immobilization density at higher pH due to competing hydrolysis.[4] | Superior for creating high-density surfaces, which is critical for applications like microarrays and biosensors. |
| Reactivity | As reactive as NHS esters, but the greater stability leads to higher overall yields.[9] | Highly reactive, but the short half-life in aqueous buffers can be a limiting factor.[8][9] | More reliable and reproducible conjugations due to a longer-lasting reactive state. |
| Hydrophobicity | The TFP ester is more hydrophobic than the NHS ester.[8] | Less hydrophobic. | Can be advantageous for creating high-density spotted arrays with smaller spot radii.[4] |
| Byproducts | Tetrafluorophenol (TFP-OH) is less nucleophilic and less likely to interfere with the desired reaction.[9] | N-hydroxysuccinimide (NHS) can potentially interfere with sensitive reactions.[9] | Cleaner reaction with fewer potential side-products. |
Experimental Protocols
The following are generalized protocols for the immobilization of an amine-containing ligand to a surface using either Lipoamido-PEG4-TFP ester or a Carboxy-PEG linker.
Protocol 1: Amine Immobilization using Lipoamido-PEG4-TFP Ester
This protocol assumes the surface is suitable for lipoic acid attachment (e.g., gold).
Materials:
-
Lipoamido-PEG4-TFP ester
-
Amine-containing ligand
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5[3]
-
Wash Buffer: Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ligand Solution: Dissolve the amine-containing ligand in the Reaction Buffer to a final concentration of 0.1-2 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the Lipoamido-PEG4-TFP ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
Surface Functionalization and Immobilization: a. Immerse the clean gold surface in a solution of the Lipoamido-PEG4-TFP ester (e.g., 1 mM in ethanol) for 1-2 hours at room temperature to form a self-assembled monolayer (SAM). b. Rinse the surface with ethanol (B145695) and then with the Reaction Buffer. c. Immerse the TFP-activated surface in the ligand solution and incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Transfer the surface to the Quenching Buffer and incubate for 30-60 minutes at room temperature to block any unreacted TFP esters.
-
Final Wash: Wash the surface thoroughly with PBS to remove any non-covalently bound ligand.
Protocol 2: Amine Immobilization using Carboxy-PEG (Two-Step EDC/NHS Activation)
This protocol assumes a surface with available functional groups for the attachment of the Carboxy-PEG linker.
Materials:
-
Carboxy-PEG linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing ligand
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[2]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[2]
-
Quenching Buffer: 1 M ethanolamine-HCl, pH 8.5[3]
-
Wash Buffer: PBS
Procedure:
-
Surface Preparation: Functionalize the surface with the Carboxy-PEG linker according to standard protocols for the specific substrate.
-
Prepare Ligand Solution: Dissolve the amine-containing ligand in the Coupling Buffer to a final concentration of 0.1-2 mg/mL.
-
Carboxyl Group Activation: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[3] b. Immerse the Carboxy-PEG functionalized surface in the EDC/NHS solution for 15-30 minutes at room temperature.[2][3]
-
Ligand Immobilization: a. Briefly rinse the activated surface with the Coupling Buffer. b. Immediately immerse the activated surface in the ligand solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
Quenching: Transfer the surface to the Quenching Buffer and incubate for 30-60 minutes at room temperature to deactivate any unreacted NHS esters.[3]
-
Final Wash: Wash the surface thoroughly with PBS to remove any non-covalently bound ligand.
Visualizing the Workflows
The following diagrams illustrate the chemical workflows for amine immobilization using both linkers.
Caption: Workflow for amine immobilization using Lipoamido-PEG4-TFP ester.
Caption: Workflow for amine immobilization using Carboxy-PEG with EDC/NHS.
Conclusion
Both this compound (as a TFP ester) and Carboxy-PEG (as an NHS ester) are effective reagents for the immobilization of amine-containing molecules. However, the superior hydrolytic stability of the TFP ester in the Lipoamido-PEG4 linker offers significant advantages, particularly for applications requiring high immobilization densities and for those conducted at a neutral to basic pH. The enhanced stability of the TFP ester leads to more efficient and reproducible conjugations.
For applications where the surface is not a metal and where the two-step activation of a Carboxy-PEG is not a hindrance, it remains a viable and widely used option. The choice between these two linkers should be guided by the specific experimental conditions, the nature of the molecule to be immobilized, and the desired surface characteristics of the final product.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to Validating Biomolecule Orientation on Lipoamido-PEG4-acid SAMs
For researchers, scientists, and drug development professionals, the precise orientation of immobilized biomolecules on a surface is paramount for the efficacy of biosensors, immunoassays, and various other biomedical applications. Lipoamido-PEG4-acid self-assembled monolayers (SAMs) on gold surfaces offer a robust and versatile platform for the covalent attachment of biomolecules. This guide provides an objective comparison of this compound SAMs with other common surface chemistries and details the experimental protocols for validating biomolecule orientation.
Comparison of Surface Chemistries for Biomolecule Immobilization
The choice of surface chemistry significantly impacts the density, stability, and, most importantly, the orientation of immobilized biomolecules. This compound SAMs provide a strong bidentate bond to gold surfaces via the lipoic acid group, while the polyethylene (B3416737) glycol (PEG) linker minimizes non-specific binding, and the terminal carboxylic acid allows for covalent immobilization of amine-containing biomolecules.[1][2][3] The table below compares key performance metrics of this compound SAMs with other commonly used SAMs.
| Surface Chemistry | Linkage to Gold | Biomolecule Attachment | Orientation Control | Stability | Key Advantages | Key Disadvantages |
| This compound | Bidentate Thiol | Covalent (Amide bond) | High (via specific lysine (B10760008) residues) | High | Low non-specific binding, high stability | Requires activation of carboxylic acid |
| Carboxyl-terminated Alkanethiols | Monodentate Thiol | Covalent (Amide bond) | Moderate | Moderate | Simple structure, well-studied | Prone to non-specific adsorption |
| Amine-terminated Alkanethiols | Monodentate Thiol | Covalent (e.g., via glutaraldehyde) | Low to Moderate | Moderate | Reactive towards various crosslinkers | Can lead to random orientation |
| NTA-terminated (for His-tags) | Monodentate Thiol | Affinity (Ni-NTA chelation) | High (via His-tag position) | Moderate (Reversible) | Site-specific immobilization of His-tagged proteins | Requires His-tagged proteins, potential for metal ion leaching |
| Maleimide-terminated Alkanethiols | Monodentate Thiol | Covalent (Thiol-maleimide) | High (via specific cysteine residues) | High | Highly specific covalent linkage | Requires available cysteine residues on the biomolecule |
Experimental Protocols for Validating Biomolecule Orientation
Accurate determination of biomolecule orientation requires a multi-technique approach. Below are detailed protocols for key experimental methods used in this validation process.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4]
Protocol:
-
Sample Preparation: Prepare gold substrates with the desired SAM and immobilized biomolecules. Rinse thoroughly with the appropriate buffer and deionized water to remove non-adsorbed molecules and salts, and dry under a stream of nitrogen.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα X-ray source.
-
Take-off Angle: 90° (unless angle-resolved measurements are desired to probe different depths).
-
Analyzer Mode: Hybrid mode.
-
Analyzer Pass Energy: 80 eV for detailed scans (e.g., N 1s, C 1s, O 1s, S 2p, Au 4f) and a higher energy for survey scans.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest. The nitrogen (N 1s) signal is indicative of protein presence, while the attenuation of the gold (Au 4f) signal can be used to estimate the overlayer thickness.
-
-
Data Analysis:
-
Determine the atomic concentrations from the peak areas of the high-resolution spectra.
-
The ratio of different elemental signals (e.g., N/C, N/Au) can provide information about the amount and coverage of the immobilized protein.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly surface-sensitive analytical technique that uses a pulsed primary ion beam to desorb and ionize species from the outermost 1-2 nm of a surface. By analyzing the mass-to-charge ratio of these secondary ions, ToF-SIMS can identify specific amino acid fragments, providing information about the orientation of the immobilized protein.[5]
Protocol:
-
Sample Preparation: Prepare samples as described for XPS. It is crucial to have control samples of the protein fragments (e.g., F(ab')2 and Fc fragments of an antibody) to identify characteristic secondary ions.
-
Instrument Setup:
-
Primary Ion Source: A pulsed ion gun (e.g., Bi3+ or Au3+).
-
Analysis Mode: Static SIMS mode to minimize surface damage and fragmentation.
-
-
Data Acquisition:
-
Acquire positive and/or negative secondary ion mass spectra from multiple spots on the sample surface.
-
Principal Component Analysis (PCA) can be used to analyze the complex spectra and identify differences between samples with different protein orientations.
-
-
Data Analysis:
-
Identify peaks corresponding to characteristic amino acid fragments.
-
Compare the relative intensities of fragments from different parts of the protein (e.g., N-terminus vs. C-terminus). An enrichment of fragments from a specific region at the surface indicates a preferred orientation.
-
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. It can be used to quantify the amount of immobilized ligand and subsequent analyte binding.[6][7]
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a gold-coated chip for SAM formation).
-
Flow a solution of this compound in a suitable solvent (e.g., ethanol) over the gold surface to form the SAM.
-
Activate the terminal carboxylic acid groups using a freshly prepared mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution (ligand) in an appropriate buffer (e.g., 10 mM acetate (B1210297) buffer at a pH below the protein's isoelectric point) to facilitate covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Inject a series of analyte concentrations over the immobilized ligand surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.
-
-
Data Analysis:
-
The amount of immobilized ligand can be quantified from the increase in RU after the immobilization step.
-
The kinetics (association and dissociation rates) and affinity of the analyte binding can be determined by fitting the sensorgram data to appropriate binding models.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can visualize individual biomolecules on a surface. By measuring the height of the immobilized molecules, AFM can provide information about their orientation.[8][9]
Protocol:
-
Sample Preparation:
-
Prepare the biomolecule-functionalized SAM on an atomically flat gold substrate.
-
Gently rinse the surface with deionized water and dry carefully.
-
-
Imaging:
-
Operate the AFM in tapping mode in air or liquid to minimize damage to the soft biological molecules.
-
Use a sharp AFM tip.
-
-
Data Analysis:
-
Measure the height of individual molecules from the AFM topography images.
-
Compare the measured height to the known dimensions of the biomolecule. A uniform height distribution corresponding to a specific dimension (e.g., the long or short axis of a protein) suggests a preferred orientation.
-
Visualizing Workflows and Pathways
To better understand the processes involved in validating biomolecule orientation, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for immobilizing proteins on a gold surface using this compound SAMs.
Caption: A multi-technique approach for the validation of biomolecule orientation on a SAM surface.
Caption: Key functional components of the this compound molecule for surface attachment and biomolecule immobilization.
References
- 1. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols | AFM | StressMarq [stressmarq.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Lipoamido-PEG4-acid
San Diego, CA – As a trusted partner in drug development and scientific discovery, we prioritize providing comprehensive safety information to ensure the well-being of researchers. This guide offers essential safety and logistical protocols for handling Lipoamido-PEG4-acid, a hydrophilic PEG linker containing a lipoic acid group and a terminal carboxylic acid. Adherence to these procedures is crucial for minimizing risks and establishing a secure laboratory environment.
This compound is a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2] However, like all chemical reagents, it requires careful handling to prevent potential exposure and ensure experimental integrity. The information below details the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Recommended Personal Protective Equipment (PPE)
To ensure personal safety when working with this compound, the following PPE is mandatory. These recommendations are based on guidelines for similar chemical compounds.[3]
| Operation | Required PPE |
| Weighing and Aliquoting Powder | Nitrile or neoprene gloves (double-gloving recommended), Lab coat or disposable gown, Safety glasses with side shields or chemical splash goggles, Face mask or respirator (if not handled in a chemical fume hood) |
| Dissolving in Solvent | Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles |
| Performing Reactions | Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles |
| Handling Waste | Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[3]
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for a structurally related compound indicates the following potential hazards and necessary precautions:
-
Harmful if swallowed: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and consult a physician.[4]
-
Causes skin irritation: Avoid contact with skin. Wash skin thoroughly after handling. In case of skin contact, take off immediately all contaminated clothing and rinse skin with water.
-
May cause an allergic skin reaction: Contaminated work clothing should not be allowed out of the workplace.
-
Causes serious eye irritation: Wear eye protection. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.
-
Toxic to aquatic life with long-lasting effects: Avoid release to the environment.
Experimental Protocols and Handling Procedures
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. The compound should be stored in a tightly sealed container at -20°C in a dry, well-ventilated area.[1][5][6] Keep away from strong acids, alkalis, and oxidizing agents.[3]
Preparation for Use: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. This compound is typically a solid.[5]
Dissolution: When dissolving the compound, work in a chemical fume hood to minimize exposure to solvent vapors.[3] this compound is soluble in organic solvents such as DMSO, DMF, and Chloroform.[6] The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond.[1][7][8]
Operational Workflow for Safe Handling
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[3] Do not dispose of this material down the drain or in regular trash. Dispose of contents and containers in accordance with all local, state, and federal regulations.[3] It is recommended to use a licensed professional waste disposal service to ensure proper disposal.
References
- 1. This compound, 1314378-10-3 | BroadPharm [broadpharm.com]
- 2. Lipoamido-PEG-acid | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. polysciences.com [polysciences.com]
- 6. Cholesterol-PEG4-acid | BroadPharm [broadpharm.com]
- 7. This compound, CAS 1314378-10-3 | AxisPharm [axispharm.com]
- 8. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
